(1H-Indazol-4-YL)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPLKICZRUACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657130 | |
| Record name | 1-(1H-Indazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-72-0 | |
| Record name | 1-(1H-Indazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1H-Indazol-4-YL)methanamine chemical properties
An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Properties, Synthesis, and Applications
Introduction
This compound, also known as 4-(Aminomethyl)-1H-indazole, is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure features a bicyclic indazole core—a fusion of benzene and pyrazole rings—appended with a reactive aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged scaffold," a framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
This compound is a solid at room temperature, possessing a unique combination of aromatic and basic properties conferred by the indazole ring and the primary amine, respectively. These features are critical determinants of its solubility, reactivity, and interaction with biological targets.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Aminomethyl indazole, 4-(Aminomethyl)-1H-indazole | [2][3] |
| CAS Number | 944898-72-0 | [2][3] |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [4] |
| Appearance | Solid | [5] |
| Topological Polar Surface Area (TPSA) | 55.9 Ų (Predicted) | |
| logP | 1.15 (Predicted) |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to form key interactions with a wide array of biological targets. Its prevalence spans drugs with anti-cancer, anti-inflammatory, and antiemetic properties.[1][6][7]
Tautomerism
Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological systems.[1][8] This stability is crucial as the position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities and overall electronic profile, which are key to its function as a pharmacophore.
Biological Significance
The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding fragment in many kinase inhibitors.[7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[1]
Synthesis and Manufacturing
The synthesis of this compound is not trivial and typically involves a multi-step sequence starting from readily available precursors. While specific, proprietary manufacturing protocols may vary, a general and logical synthetic strategy involves the construction of the indazole core followed by the installation and modification of the C4-substituent.
Generalized Synthetic Protocol
A common approach begins with a substituted o-toluidine or a related benzene derivative. The indazole ring is formed through cyclization, often involving diazotization followed by an intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to the desired aminomethyl group.
Step-by-Step Generalized Methodology:
-
Indazole Ring Formation: Start with a suitable ortho-substituted aniline derivative (e.g., 2-methyl-3-nitroaniline).
-
Diazotization: Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.
-
Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-nitroaniline would yield 4-nitro-1H-indazole.
-
Reduction: The nitro group at the C4 position is then reduced to a primary amine. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl). This step yields the final product, this compound.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites of reactivity: the primary amine of the methanamine group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile building block for constructing libraries of complex molecules.
-
Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily undergoes standard amine reactions, including N-acylation, N-alkylation, reductive amination, and sulfonylation. This serves as the primary handle for attaching various side chains and pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.
-
Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution, such as nitration and halogenation.[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic and can be alkylated or acylated, a common strategy for modulating the compound's physicochemical properties, such as solubility and metabolic stability.
Caption: Key reactivity sites of this compound.
Analytical Characterization
Full characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed, and the expected data are summarized below. While specific spectra are available from commercial suppliers, this table outlines the anticipated features.[9]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm).- Methylene protons (-CH₂-) (singlet, ~3.9-4.1 ppm).- Amine protons (-NH₂) (broad singlet, variable shift).- Indazole N-H proton (broad singlet, ~10-13 ppm). |
| ¹³C NMR | - Aromatic carbons (~110-140 ppm).- Aliphatic methylene carbon (-CH₂-) (~40-45 ppm). |
| IR (Infrared Spectroscopy) | - N-H stretching (amine and indazole, broad, ~3100-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ at m/z ≈ 148.09. |
Applications in Drug Discovery and Development
This compound is primarily utilized as a chemical building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] Its value lies in the strategic combination of the biologically relevant indazole core and a synthetically versatile primary amine handle.
-
Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this compound is an ideal starting point for developing novel kinase inhibitors for oncology and inflammatory diseases.
-
Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then optimized into potent leads.
-
Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput synthesis of compound libraries, enabling the rapid exploration of chemical space around the indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1 pathway.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, data from structurally related analogs provide guidance.
-
Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its bromo-derivative, this compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Aminomethyl indazole | 944898-72-0 [chemicalbook.com]
- 4. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Aminomethyl)-6-bromo-1H-indazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. 944898-72-0|this compound|BLD Pharm [bldpharm.com]
- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. kishida.co.jp [kishida.co.jp]
An In-Depth Technical Guide to the Synthesis of (1H-Indazol-4-YL)methanamine: Protocols and Mechanistic Insights
Introduction: The Significance of (1H-Indazol-4-YL)methanamine in Modern Drug Discovery
This compound is a pivotal molecular scaffold in contemporary medicinal chemistry. Its rigid bicyclic structure, coupled with the versatile primary amine functionality at the 4-position, provides an excellent platform for the development of highly specific and potent therapeutic agents. This guide offers an in-depth exploration of the synthetic routes to this valuable building block, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind two primary synthetic pathways, providing detailed, step-by-step protocols and elucidating the mechanistic underpinnings of each transformation. The aim is to equip the reader with not only a practical set of instructions but also a deeper understanding of the chemical principles that govern these syntheses.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several angles. This guide will focus on two robust and scientifically validated strategies, each commencing from a different precursor and offering distinct advantages. The first, and more direct, route begins with the construction of the indazole core, followed by functional group manipulation at the C4 position. The second, alternative pathway involves the synthesis of a pre-functionalized precursor which is then cyclized to form the desired indazole.
Part 1: Synthesis via Functionalization of the Indazole Core
This primary synthetic route is a three-step process that begins with the synthesis of 4-amino-1H-indazole, followed by the introduction of a cyano group via a Sandmeyer reaction, and culminates in the reduction of the nitrile to the target primary amine.
Logical Workflow for Synthesis via Indazole Core Functionalization
Caption: Workflow for the synthesis of this compound starting from a substituted o-toluidine derivative.
Step 1: Synthesis of 4-Amino-1H-indazole
The synthesis of the indazole ring system is a foundational step in heterocyclic chemistry.[1] A common and effective method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the preparation of 4-amino-1H-indazole, a suitable starting material is 2-methyl-3-nitroaniline.
Experimental Protocol: Synthesis of 4-Amino-1H-indazole
-
Diazotization:
-
Dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of sodium sulfite (or a similar reducing agent) in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
The resulting mixture contains 4-nitro-1H-indazole.
-
-
Reduction of the Nitro Group:
-
Isolate the crude 4-nitro-1H-indazole.
-
Reduce the nitro group to a primary amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., tin and hydrochloric acid).
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
-
Purification:
-
Purify the crude 4-amino-1H-indazole by column chromatography or recrystallization to obtain a white to pale yellow solid.[2]
-
Step 2: Sandmeyer Reaction for the Synthesis of 4-Cyano-1H-indazole
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic primary amine to a variety of functional groups via a diazonium salt intermediate.[3][4] In this step, the amino group of 4-amino-1H-indazole is converted to a cyano group.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization of 4-Amino-1H-indazole:
-
Suspend 4-amino-1H-indazole (1 equivalent) in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude 4-cyano-1H-indazole by column chromatography on silica gel.
-
Step 3: Reduction of 4-Cyano-1H-indazole to this compound
The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This can be achieved using several powerful reducing agents. Two common and effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Protocol 3A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[5]
Experimental Protocol:
-
Reaction Setup:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Nitrile:
-
Dissolve 4-cyano-1H-indazole (1 equivalent) in anhydrous THF.
-
Slowly add the nitrile solution to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]
-
-
Work-up and Purification:
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.
-
Protocol 3B: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a hazardous quenching procedure.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve 4-cyano-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
-
Hydrogenation:
-
Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture (e.g., to 50-80 °C).
-
Monitor the reaction by observing the uptake of hydrogen.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in Protocol 3A.
-
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reagent | Strong, non-selective reducing agent | Milder, more selective |
| Conditions | Anhydrous, inert atmosphere required | Hydrogen pressure, elevated temperature |
| Work-up | Hazardous quenching step | Simple filtration of catalyst |
| Safety | Highly reactive with water and protic solvents | Flammable hydrogen gas under pressure |
| Substrate Tolerance | Can reduce other functional groups | Generally more functional group tolerant |
Part 2: Alternative Synthesis via (1H-Indazol-4-yl)methanol
An alternative and equally viable route to this compound involves the initial synthesis of (1H-indazol-4-yl)methanol, which is then converted to the target amine.
Logical Workflow for Synthesis via (1H-Indazol-4-yl)methanol
Caption: Workflow for the synthesis of this compound starting from 4-methyl-1H-indazole.
Step 1 & 2: Synthesis of (1H-Indazol-4-yl)methanol
This intermediate can be prepared from 4-methyl-1H-indazole via oxidation to the corresponding aldehyde, followed by reduction to the alcohol. Alternatively, direct hydroxymethylation of the indazole ring has been reported, though regioselectivity can be a challenge.
Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol
-
Oxidation of 4-Methyl-1H-indazole:
-
Oxidize 4-methyl-1H-indazole to 1H-indazole-4-carbaldehyde using a suitable oxidizing agent like selenium dioxide (SeO₂).
-
Purify the resulting aldehyde.
-
-
Reduction to the Alcohol:
-
Dissolve 1H-indazole-4-carbaldehyde in a protic solvent like methanol or ethanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until complete.
-
Quench the reaction with water and extract the product.
-
Purify the crude (1H-indazol-4-yl)methanol.
-
Step 3: Conversion of (1H-Indazol-4-yl)methanol to this compound
The conversion of the primary alcohol to a primary amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
Experimental Protocol:
-
Activation of the Hydroxyl Group:
-
Dissolve (1H-indazol-4-yl)methanol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to form the corresponding mesylate.
-
-
Azide Displacement:
-
Without isolation of the mesylate, add sodium azide to the reaction mixture and stir at room temperature or with gentle heating until the displacement is complete.
-
-
Reduction of the Azide:
-
Isolate the crude 4-(azidomethyl)-1H-indazole.
-
Reduce the azide to the primary amine using either lithium aluminum hydride in THF or catalytic hydrogenation (H₂ with Pd/C).
-
-
Purification:
-
Purify the final product, this compound, as previously described.
-
Protecting Group Strategies
For certain transformations, particularly those involving strong bases or nucleophiles, protection of the indazole nitrogen may be necessary to prevent side reactions and improve yields. Common protecting groups for indazoles include the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate, and the SEM (2-(trimethylsilyl)ethoxymethyl) group.[7] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to subsequent synthetic steps. Deprotection is typically achieved under acidic or fluoride-mediated conditions.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The two primary routes outlined in this guide, proceeding either through functionalization of the indazole core or via a pre-functionalized precursor, both offer reliable and scalable methods for obtaining this important building block. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.
References
(1H-Indazol-4-YL)methanamine IUPAC name and structure.
An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, robust synthetic methodologies, and strategic applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.
The Indazole Scaffold: A Cornerstone of Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. Among these, the indazole ring system (also known as benzopyrazole) has garnered significant attention for its versatile biological activities and favorable physicochemical properties.[2] Structurally, indazole exists in tautomeric forms, with the 1H-tautomer generally being more stable and thus more prevalent in drug candidates.[2]
The strategic placement of functional groups on the indazole core allows for the fine-tuning of molecular interactions with biological targets. The aminomethyl group at the 4-position, as seen in this compound, provides a key reactive handle and a basic nitrogen center. This feature is crucial for forming salt bridges, hydrogen bonds, and other key interactions within protein binding pockets, making it an invaluable synthon for constructing targeted therapeutics.
Nomenclature, Structure, and Physicochemical Properties
IUPAC Nomenclature and Chemical Identity
-
Systematic IUPAC Name: this compound[3]
-
Common Synonyms: 4-Aminomethyl-1H-indazole[4], 4-Aminomethyl indazole[3][5]
-
Molecular Formula: C₈H₉N₃[3]
-
SMILES: NCc1cccc2[nH]ncc12
Chemical Structure
The structure consists of a bicyclic indazole ring with a methanamine (-CH₂NH₂) substituent at the C4 position.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Reference |
| Molecular Weight | 147.18 g/mol | [6] |
| Chemical Formula | C₈H₉N₃ | [3] |
| Appearance | Solid (predicted) | - |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Synthesis and Characterization
The synthesis of this compound is not commonly detailed in primary literature as a final product but rather as a crucial intermediate. The most logical and efficient synthetic routes originate from commercially available indazole precursors.
Retrosynthetic Analysis and Strategy
A common retrosynthetic approach involves the reduction of a nitrogen-containing functional group at the 4-position, such as a nitrile or an oxime. The nitrile pathway is often preferred due to the stability of the intermediate and the high efficiency of its reduction. The synthesis begins with a suitable precursor like 4-cyano-1H-indazole or can be adapted from the corresponding 4-(chloromethyl)-1H-indazole.[8]
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol: Reduction of 4-Cyano-1H-indazole
This protocol describes a robust method for synthesizing the target compound via the reduction of 4-cyano-1H-indazole. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate; its high reactivity ensures complete conversion of the nitrile to the primary amine, a transformation where milder reagents like sodium borohydride would fail.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying purification significantly compared to an acid quench.
-
Extraction & Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient to afford pure this compound.
Spectroscopic Characterization
-
¹H NMR: Expect characteristic aromatic proton signals for the indazole ring, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons (which can exchange with D₂O).
-
¹³C NMR: Aromatic carbons will appear in the 110-140 ppm range, with the benzylic carbon signal appearing further upfield.
-
Mass Spectrometry (MS): The ESI+ spectrum should show a prominent [M+H]⁺ peak at m/z 148.1.
-
Infrared (IR) Spectroscopy: Look for N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The primary amine serves as a nucleophile or a basic anchor point.
Role as a Key Building Block in Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The indazole moiety is a well-established hinge-binding motif. The aminomethyl group at the C4 position can be used to introduce a side chain that extends into the solvent-exposed region, allowing for modulation of solubility, selectivity, and pharmacokinetic properties.
Caption: Role of the this compound scaffold in a kinase inhibitor.
This modular design allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can systematically explore the chemical space around the core scaffold to optimize potency and selectivity.
Safety, Handling, and Storage
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7]
-
Skin Irritation: Causes skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the reactive aminomethyl handle, provides a reliable and versatile platform for the synthesis of sophisticated molecular architectures. Understanding its synthesis, properties, and safe handling is essential for any research program aiming to leverage the proven therapeutic potential of the indazole scaffold. As drug discovery continues to target increasingly complex biological systems, the strategic utility of such well-characterized building blocks will only continue to grow.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pschemicals.com [pschemicals.com]
- 4. 944898-72-0・4-(アミノメチル)-1H-インダゾール・4-(Aminomethyl)-1H-indazole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 4-Aminomethyl indazole | 944898-72-0 [chemicalbook.com]
- 6. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers
(1H-Indazol-4-YL)methanamine is a heterocyclic amine built upon the indazole scaffold. This guide provides an in-depth overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development. The indazole core is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2][3]
Core Molecular Attributes
The fundamental properties of this compound are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| CAS Number | 944898-72-0 | [4] |
The structure of this compound, characterized by a methanamine group at the 4-position of the 1H-indazole ring, is a key determinant of its chemical reactivity and biological interactions.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core bicyclic ring system.[1][5] The synthesis of this compound typically involves the introduction of a protected aminomethyl group or the reduction of a nitrile or oxime at the 4-position of a pre-formed indazole ring.
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
A plausible synthetic route could involve the following steps, adapted from established methodologies for indazole synthesis:[6][7]
-
Formation of the Indazole Core: Starting from an appropriately substituted ortho-nitrotoluene, a reduction of the nitro group to an amine followed by diazotization and intramolecular cyclization can yield the 1H-indazole scaffold.
-
Functionalization at the 4-position: The indazole core can be functionalized at the 4-position, for instance, through nitration followed by reduction to an amino group.
-
Conversion to the Methanamine: The amino group at the 4-position can be converted to a nitrile via a Sandmeyer reaction. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, the CH₂ protons of the methanamine group, and the NH protons of the indazole and amine groups.
-
¹³C NMR spectroscopy would reveal the distinct carbon signals of the indazole core and the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 147.18.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and indazole, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the aromatic system.
Applications in Research and Drug Discovery
The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2]
This compound, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules. The amine functionality allows for a variety of chemical modifications, such as amide bond formation, reductive amination, and the introduction of diverse substituents. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.[9][10]
For instance, the amine group can be used to link the indazole core to other pharmacophores or to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The position of the methanamine group at the 4-position also influences the spatial arrangement of substituents, which can be critical for binding to biological targets.
Conclusion
This compound is a key chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the versatile indazole core and a reactive primary amine makes it a highly valuable building block for the development of novel therapeutic agents and other advanced materials. Researchers and scientists in the field of drug discovery will find this compound to be a significant starting point for the exploration of new chemical space and the development of innovative molecular entities.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 944898-72-0|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 1H-indazole derivatives.
An In-Depth Technical Guide to the Biological Activity of 1H-Indazole Derivatives
Executive Summary
The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form in biological systems.[1][2] While sparsely found in nature, synthetic 1H-indazole derivatives have demonstrated a vast therapeutic potential, leading to the development of several FDA-approved drugs for various diseases.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of 1H-indazole derivatives. It delves into the core mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key quantitative data, and explores promising synthetic strategies, grounding all claims in authoritative scientific literature.
Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The 1H-indazole ring system perfectly embodies this concept. Its unique electronic properties, arising from the two nitrogen atoms in the pyrazole ring fused to a benzene ring, allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility has enabled the development of indazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for cancer), Bendazac, and Benzydamine (anti-inflammatory agents) highlight the clinical success of this scaffold.[1][4]
Chapter 2: Synthetic Strategies for 1H-Indazole Derivatives
The construction of the 1H-indazole core is a critical step in the development of new therapeutic agents. A variety of synthetic methods have been established, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[2][5][6] Recent advancements have focused on improving efficiency, scalability, and safety, with flow chemistry emerging as a particularly powerful technique.[7]
Detailed Protocol: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes
This protocol describes a versatile and scalable one-step synthesis of substituted 1H-indazoles, which is advantageous for its operational simplicity and safety, especially when compared to traditional batch synthesis.[7]
Causality: Flow chemistry offers precise control over reaction parameters like temperature and residence time. The small reactor volume at any given moment significantly mitigates the risks associated with potentially exothermic reactions or unstable intermediates, enhancing process safety and reproducibility.[7]
Experimental Protocol:
-
Solution Preparation:
-
Prepare Solution A: Dissolve the selected o-fluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).
-
Prepare Solution B: Dissolve the corresponding hydrazine (e.g., hydrazine hydrate, 2.0 eq.) in the same solvent.
-
-
System Setup:
-
Assemble a flow chemistry system consisting of two pumps, a T-mixer, and a heated reactor coil (e.g., a PFA or stainless steel coil).
-
Set the reactor temperature to the optimized condition (e.g., 180-220 °C).
-
Set the system back pressure to a level sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil, where the cyclization reaction occurs. The residence time is controlled by the total flow rate and the reactor volume.
-
Allow the system to reach a steady state (typically after three reactor volumes) before collecting the product.
-
-
Work-up and Purification:
-
Collect the reactor output into a flask containing water to precipitate the crude product.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole derivative.[7]
-
Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.[7]
Chapter 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1H-indazole scaffold is a prominent feature in many anticancer agents, primarily due to its effectiveness as a hinge-binding fragment in various protein kinases.[8][9]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer. Many 1H-indazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][9][10]
For instance, certain 1H-indazole derivatives act as inhibitors of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis.[10] By inhibiting ASK1, these compounds can suppress the downstream phosphorylation of p38 and JNK, thereby modulating stress-induced apoptosis in cancer cells.[10]
Caption: Inhibition of the ASK1-p38/JNK signaling pathway by 1H-indazole derivatives.
Mechanism of Action: Induction of Apoptosis via p53/MDM2 Pathway
Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis by targeting protein-protein interactions. One such mechanism involves the p53/MDM2 pathway.[8][11] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Certain indazole compounds can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers cell cycle arrest and apoptosis.[11]
Caption: Disruption of the p53-MDM2 interaction by 1H-indazole derivatives.
Quantitative Analysis of Anticancer Potency
The anticancer activity of 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class/Example | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Indazole-3-amine Deriv. (6o) | p53/MDM2 Pathway | K562 (Leukemia) | 5.15 | [8][11][12][13] |
| 1H-Indazole Derivative (109) | EGFR Kinase | H1975 (NSCLC) | 0.0053 | [1] |
| Pan-Pim Kinase Inhibitor (82a) | Pim-1 Kinase | (Biochemical) | 0.0004 | [1] |
| FGFR Inhibitor (106) | FGFR1-3 Kinase | (Biochemical) | 0.8 - 4.5 | [1] |
| 6-aminoindazole Deriv. (9f) | Not Specified | HCT116 (Colorectal) | 14.3 | [14] |
Experimental Protocols for Anticancer Evaluation
Trustworthiness: The MTT assay is a standardized colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. Its reliability stems from the direct correlation between mitochondrial activity (conversion of MTT to formazan) and the number of living cells.
-
Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives (e.g., from 0.625 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8][15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[15]
Expertise: The choice of an immunodeficient mouse model (e.g., nude or SCID) is critical as it prevents the rejection of implanted human cancer cells, allowing for the evaluation of a compound's direct antitumor efficacy in a living system.[16]
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice.[16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into a vehicle control group and treatment groups receiving different doses of the 1H-indazole derivative.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily).[16]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Chapter 4: Anti-inflammatory Properties: Modulation of the Inflammatory Cascade
Several 1H-indazole derivatives have been identified as potent anti-inflammatory agents, with some, like Benzydamine, being used clinically.[1][4]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[17] The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[17][18] Certain 1H-indazole derivatives are effective and selective inhibitors of COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17][19][20]
Caption: The role of 1H-indazole derivatives in inhibiting the COX-2 pathway.
Quantitative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential is assessed both in vitro through enzyme inhibition assays and in vivo using animal models of inflammation.
| Compound | Assay | Result | Reference |
| 5-Aminoindazole | In vitro COX-2 Inhibition | IC₅₀ = 12.32 µM | [18] |
| Indazole | In vitro COX-2 Inhibition | IC₅₀ = 23.42 µM | [18] |
| 5-Aminoindazole | In vivo Paw Edema (100 mg/kg) | 83.09% inhibition | [18] |
| Indazole | In vivo Paw Edema (100 mg/kg) | 61.03% inhibition | [18] |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | In vivo Paw Edema (30 mg/kg) | Significant inhibition, comparable to Etoricoxib | [21] |
Experimental Protocol for Anti-inflammatory Assessment
Expertise: This is a classic and highly reproducible model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation over several hours.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[16]
-
Grouping: Divide animals into groups: a vehicle control group, a positive control group (e.g., Diclofenac or Etoricoxib, 10 mg/kg), and test groups receiving various doses of the 1H-indazole derivative (e.g., 25, 50, 100 mg/kg).[16][18][21]
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[16]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Chapter 5: Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi.[2][3]
Mechanism of Action: FtsZ Inhibition
A key bacterial target is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin.[22] FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. Certain 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors, making them attractive candidates for new antibacterial drugs.[22]
Caption: General workflow for antimicrobial susceptibility testing (MIC determination).
Quantitative Analysis of Antimicrobial Spectrum
The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class/Example | Organism | MIC (µg/mL) | Reference |
| Indazole-Benzimidazole Hybrid (M6) | Staphylococcus aureus | 3.90 | [23] |
| Indazole-Benzimidazole Hybrid (M6) | Saccharomyces cerevisiae | 1.95 | [23] |
| 4-bromo-1H-indazole Deriv. (9) | Streptococcus pyogenes | 4 | [22] |
| 5-nitro-1H-indazole Deriv. (75) | Pseudomonas aeruginosa | 18.29 | [2] |
| Pyrazoline Deriv. (9) | MRSA | 4 | [24] |
Experimental Protocol for Antimicrobial Susceptibility Testing
Trustworthiness: This method, standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for quantitative antimicrobial susceptibility testing. It provides a reliable and reproducible MIC value.
-
Compound Preparation: Dissolve the 1H-indazole derivatives in DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range might be 1 to 256 µg/mL.[24]
-
Inoculum Preparation: Grow microbial strains overnight. Dilute the culture to achieve a standardized inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]
Chapter 6: Neuroprotective Effects: A Frontier in Neurodegenerative Disease
1H-indazole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][25][26][27]
Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme in the brain that metabolizes neurotransmitters like dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic concentration and lifespan of dopamine, providing symptomatic relief. Several 1H-indazole derivatives have been designed as potent and selective MAO-B inhibitors.[25][27][28]
Caption: MAO-B inhibition by 1H-indazole derivatives increases dopamine levels.
Quantitative Analysis of Neuroprotective Potential
The potency of these compounds is measured by their ability to inhibit human MAO-B (hMAO-B) in vitro.
| Compound Class/Example | Target | IC₅₀ | Reference |
| 1,2,4-Oxadiazole-Indazole Hybrid (20) | hMAO-B | 52 nM | [25][28] |
| Pyrimido[1,2-b]indazole (4i) | hMAO-B | (Potent, value not specified) | [27] |
Experimental Protocol for Neuroprotection Assays
Expertise: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model in neuroscience research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H₂O₂, mimicking the oxidative stress observed in neurodegenerative diseases.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12).
-
Seeding: Seed cells in 96-well plates and allow them to attach.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 1H-indazole derivative for a defined period (e.g., 2 hours).
-
Induction of Toxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (to model Parkinson's) or H₂O₂ (to model oxidative stress), for 24 hours.[27][28]
-
Viability Assessment: Assess cell viability using a standard method like the MTT assay (as described in Protocol 3.4.1) or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to cells exposed to the toxin alone.
Chapter 7: Conclusion and Future Perspectives
The 1H-indazole scaffold has unequivocally established its role as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The diverse mechanisms of action—from kinase and enzyme inhibition to the modulation of protein-protein interactions—underscore its therapeutic versatility. The successful clinical application of several indazole-based drugs provides a strong validation for continued research in this area.[1][2]
Future efforts should focus on several key areas. The development of more selective inhibitors will be crucial to minimize off-target effects and improve safety profiles. Exploring novel biological targets beyond the well-trodden path of kinases and COX enzymes could unlock new therapeutic applications. Furthermore, the integration of advanced synthetic methodologies, such as flow chemistry and photocatalysis, will be essential for the rapid and efficient construction of diverse chemical libraries.[2][7] As our understanding of disease biology deepens, the rational, structure-guided design of new 1H-indazole derivatives will continue to be a highly productive strategy for developing the next generation of innovative medicines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. journal.hep.com.cn [journal.hep.com.cn]
- 22. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 26. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Whitepaper: (1H-Indazol-4-YL)methanamine - A Privileged Scaffold for Novel Therapeutic Target Identification and Validation
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically approved drugs and biologically active molecules.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide focuses on (1H-Indazol-4-YL)methanamine, a foundational indazole structure, to explore its potential therapeutic targets. While direct biological data for this specific molecule is sparse, its structural features provide a robust basis for predicting its interactions with key pathological pathways. By leveraging extensive structure-activity relationship (SAR) data from analogous indazole derivatives, this document delineates a strategic approach to identify and validate high-potential therapeutic targets for compounds derived from this scaffold, with a primary focus on protein kinases in oncology and key enzymes implicated in neurodegenerative disorders. We provide expert-driven rationale, detailed experimental protocols for target validation, and a roadmap for advancing lead compounds from initial screening to functional characterization.
The Indazole Scaffold: A Foundation for High-Affinity Ligands
The therapeutic success of the indazole core, exemplified by FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib, stems from its unique physicochemical properties.[6][7][8] The bicyclic system is relatively rigid, reducing the entropic penalty upon binding to a target protein. More importantly, the pyrazole ring component presents a distinct arrangement of hydrogen bond donors and acceptors. This arrangement is particularly adept at forming high-affinity interactions with the hinge region of protein kinases, a critical structural element for ATP binding, making kinase inhibition a dominant mechanism of action for this compound class.
The subject of this guide, this compound, features the core indazole scaffold with a methanamine substituent at the 4-position. This primary amine group is a key functional handle; it can serve as a hydrogen bond donor and a basic center, potentially forming salt bridges or critical hydrogen bonds within a protein's active site. Its position on the fused benzene ring allows it to probe different regions of a binding pocket than substituents on the pyrazole ring, offering a vector for developing target selectivity. Given the wealth of data on indazole-based kinase inhibitors, this class of enzymes represents the most logical and high-probability starting point for target discovery.
Primary Target Landscape: Oncology and Kinase Inhibition
Cancer is a primary indication for indazole-based therapeutics.[4][9] The dysregulation of protein kinase signaling is a hallmark of many cancers, and the indazole scaffold has proven to be an exceptionally effective template for designing potent and selective kinase inhibitors.[10]
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[11] Several indazole derivatives have been developed as potent inhibitors of this pathway.[12]
A logical first step in evaluating this compound or its derivatives would be to screen for activity against Class I PI3K isoforms. Inhibition of PI3Kα, for example, would block the phosphorylation of PIP2 to PIP3, preventing the recruitment and activation of downstream effectors like AKT and PDK1, ultimately leading to apoptosis and cell cycle arrest.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
The RAS/RAF/MEK/ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to regulate gene expression and prevent apoptosis. Indazole amides have been reported as potent inhibitors of ERK1/2.[13] Inhibition of this pathway can block the proliferation of tumors that are dependent on activating mutations in genes like BRAF or RAS.
Table 1: Representative Indazole Derivatives as Kinase Inhibitors
| Target Kinase Family | Example Compound | Reported IC₅₀ | Reference |
|---|---|---|---|
| PI3K | 3-ethynyl-1H-indazole derivative (Compound 10) | 361 nM (PI3Kα) | [12] |
| ERK (MAPK) | Indazole amide derivative | 33.8 nM (ERK2) | [13] |
| FGFR | 1H-indazole derivative (Compound 106) | 0.8 µM (FGFR2) | [1] |
| VEGFR | Pazopanib | 30 nM (VEGFR2) | [10] |
| Aurora Kinase | Indazole derivative (Compound 21) | 13 nM (Aurora B) | [14] |
| ASK1 | Indazole derivative (Compound 15) | 20.9 nM |[15] |
Secondary Target Landscape: Neurodegenerative Disorders
Beyond oncology, indazole derivatives show significant promise in treating neurological disorders by modulating key enzymes involved in disease progression.[3][16] The scaffold is capable of crossing the blood-brain barrier, making it suitable for developing CNS-active agents.
Key potential targets include:
-
Monoamine Oxidase (MAO): Specifically MAO-B, inhibition of which increases dopamine levels and is a validated strategy for Parkinson's disease.[3][16]
-
Glycogen Synthase Kinase 3 (GSK-3): A multifunctional kinase implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[3][17]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease.[3][16]
Caption: Key enzymatic targets for indazole derivatives in neurodegeneration.
A Practical Guide to Target Identification and Validation
To translate the therapeutic potential of the this compound scaffold into a validated drug discovery program, a systematic, multi-phase experimental approach is required.
Caption: A streamlined workflow for therapeutic target validation.
Protocol 1: Broad Kinase Panel Screening (In Vitro)
Objective: To identify the primary kinase targets of a lead compound derived from the this compound scaffold from a large, unbiased panel.
Rationale: This initial screen provides a rapid, cost-effective method to survey a large portion of the human kinome (e.g., 400+ kinases). A single-point concentration screen (e.g., 1 µM) is used to identify kinases showing significant inhibition (e.g., >80%), which are then prioritized for further study.
Methodology:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the compound stock for dose-response curves or use a single concentration for initial screening.
-
Kinase Reaction: The assay is typically performed in a microplate format. Each well contains:
-
The specific kinase being tested.
-
A suitable substrate (peptide or protein).
-
ATP, often radiolabeled with ³³P-ATP.
-
The test compound at the desired concentration.
-
Reaction buffer containing necessary cofactors (e.g., MgCl₂).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination & Detection: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane. The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Hit Selection: Prioritize kinases that show high percentage inhibition for follow-up IC₅₀ determination.
Protocol 3: Enzyme Inhibition Kinetics (IC₅₀ Determination)
Objective: To quantify the potency of the test compound against a specific, validated kinase hit.
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. This assay establishes a dose-response relationship, which is essential for SAR studies and for comparing new chemical entities to existing standards.
Methodology:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Setup: Use the same kinase, substrate, and buffer conditions as in the initial screen. The ATP concentration should be set near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately measured.
-
Reaction Execution:
-
Add the kinase, substrate, and diluted compound to each well of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for the predetermined optimal time.
-
-
Detection: Terminate the reaction and quantify the kinase activity. Non-radioactive methods like ADP-Glo™ (Promega) are common, which measure the amount of ADP produced as a luminescent signal.
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of the enzyme's activity.
-
Table 2: Representative IC₅₀ Determination Data (Hypothetical)
| Compound Conc. (nM) | % Inhibition |
|---|---|
| 10000 | 98.5 |
| 3333 | 97.1 |
| 1111 | 92.3 |
| 370 | 81.5 |
| 123 | 55.2 |
| 41 | 28.9 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| 1.5 | 0.8 |
| 0.5 | 0.1 |
| Calculated IC₅₀ | 105 nM |
Protocol 5: Cancer Cell Line Viability Assay
Objective: To determine if the compound's in vitro target inhibition translates to a desired cellular phenotype (e.g., anti-proliferative effects).
Rationale: A successful therapeutic must not only hit its target but also exert a biological effect on the cell. This assay measures the compound's ability to reduce the number of viable cells in a culture, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. The choice of cell line should be guided by the identified target (e.g., use a cell line known to be dependent on the target kinase).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The this compound scaffold represents a validated starting point for the discovery of novel therapeutics. Based on extensive data from analogous compounds, the most promising therapeutic targets fall into two main categories: protein kinases for oncology and key metabolic enzymes for neurodegenerative disorders. The primary strategic direction should involve the synthesis of a focused library of derivatives based on the this compound core, followed by a systematic validation cascade as outlined in this guide. Initial broad kinase screening, followed by confirmation of cellular target engagement and functional validation, provides a high-confidence path to identifying potent and selective lead compounds. Subsequent optimization of these leads for pharmacokinetic and pharmacodynamic properties will be critical for advancing these promising molecules toward clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 9. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
Spectroscopic Profile of (1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers
Introduction
(1H-Indazol-4-YL)methanamine is a versatile heterocyclic amine that is attracting significant interest in the fields of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a number of clinically approved drugs and late-stage clinical candidates.[1] The addition of a methanamine group at the 4-position provides a key vector for further chemical modification and interaction with biological targets. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a combination of experimentally-derived values for closely related analogs and expertly predicted values based on established spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this important building block.
Molecular Structure and Key Features
The structure of this compound consists of a bicyclic indazole ring system with a methanamine (-CH₂NH₂) substituent at the C4 position. The indazole core is an aromatic system composed of a fused benzene and pyrazole ring. The presence of both aromatic protons and protons on the aminomethyl group, as well as distinct carbon environments, gives rise to a rich and informative spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for its identification.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indazole ring, the protons of the methylene bridge, the amine protons, and the N-H proton of the indazole ring. The predicted chemical shifts (in ppm, referenced to a standard solvent signal) and their justifications are presented below.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~13.1 | br s | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| ~8.1 | s | 1H | H-3 | The proton at the 3-position of the indazole ring is a singlet and is typically the most downfield of the ring protons due to the electronic environment of the pyrazole ring. |
| ~7.5 | d | 1H | H-7 | This proton is part of the benzene portion of the indazole and its chemical shift and coupling pattern are influenced by the adjacent substituent. |
| ~7.3 | t | 1H | H-6 | This proton will appear as a triplet due to coupling with its two neighboring aromatic protons. |
| ~7.1 | d | 1H | H-5 | The chemical shift of this proton is influenced by the aminomethyl group at the 4-position. |
| ~4.0 | s | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the amine group are expected to appear as a singlet. |
| ~2.5 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration, temperature, and solvent. |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the N-H and -NH₂ protons, which might otherwise be broadened or exchange too rapidly in other solvents.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~140 | C-7a | This is a quaternary carbon at the fusion of the two rings. |
| ~135 | C-3 | The chemical shift of this carbon in the pyrazole ring is characteristic of the indazole system. |
| ~128 | C-6 | Aromatic CH carbon. |
| ~125 | C-3a | Another quaternary carbon at the ring fusion. |
| ~122 | C-4 | The carbon bearing the aminomethyl substituent. Its chemical shift is influenced by the electron-donating nature of the substituent. |
| ~115 | C-5 | Aromatic CH carbon. |
| ~110 | C-7 | Aromatic CH carbon. |
| ~40 | -CH₂- | The aliphatic carbon of the aminomethyl group. |
Self-Validating Protocol: To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the -CH₂- carbon and the distinction between CH and quaternary carbons in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms that can be readily protonated.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Exact Mass | 147.0796 g/mol | |
| [M+H]⁺ (ESI+) | m/z 148.0874 | The protonated molecular ion is expected to be the base peak in the positive ion ESI mass spectrum. |
Experimental Workflow for Mass Spectrometry:
Caption: Workflow for obtaining the mass spectrum of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Rationale and Expert Insights |
| 3400-3200 (broad) | N-H stretch (amine and indazole) | The broadness of this band is due to intermolecular hydrogen bonding. The amine N-H stretches may appear as two distinct peaks within this region. |
| 3100-3000 | Aromatic C-H stretch | Characteristic of the C-H bonds in the benzene and pyrazole rings. |
| 2950-2850 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methylene group. |
| ~1620, ~1580, ~1470 | C=C stretch (aromatic) | These absorptions are characteristic of the indazole ring system. |
| ~1600 | N-H bend (amine) | The scissoring vibration of the primary amine. |
| ~1350 | C-N stretch | Aromatic C-N stretching vibrations. |
| ~800-700 | C-H bend (out-of-plane) | These bands can be indicative of the substitution pattern on the benzene ring. |
Protocol for Acquiring an IR Spectrum:
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV radiation.
Table 5: Predicted UV-Vis Spectroscopy Data for this compound
| λmax (nm) | Solvent | Electronic Transition | Rationale and Expert Insights |
| ~250, ~290 | Ethanol | π → π | The indazole ring system exhibits characteristic π to π transitions. The exact positions and intensities of the absorption maxima can be influenced by the solvent and the nature of the substituents. The presence of the aminomethyl group, an auxochrome, may cause a slight red shift (bathochromic shift) compared to unsubstituted indazole.[2] |
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques for the comprehensive analysis of this compound.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive analytical profile for this compound. By leveraging a combination of predicted data and established spectroscopic principles, researchers can confidently identify and characterize this important molecule. The detailed interpretation of the expected NMR, MS, IR, and UV-Vis data, along with the outlined experimental considerations, serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this versatile indazole derivative. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of drug discovery and development programs.
References
solubility and stability of (1H-Indazol-4-YL)methanamine.
An In-depth Technical Guide to the Solubility and Stability of (1H-Indazol-4-YL)methanamine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the key considerations and experimental methodologies for determining the aqueous and organic solubility, as well as the chemical stability of this compound.
The structural motif of this compound, featuring a bicyclic aromatic indazole core and a primary aminomethyl substituent, suggests a molecule with a nuanced solubility profile and potential stability challenges that must be characterized early in the drug development process. The indazole ring system itself is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring.[2] It is known that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[3][4] This inherent stability of the core structure is a foundational aspect of its chemical behavior.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters.
Physicochemical Properties and Predicted Behavior
The solubility and stability of this compound are dictated by its molecular structure. The presence of the indazole ring, a relatively non-polar aromatic system, contributes to its lipophilicity. Conversely, the methanamine group (-CH2NH2) is a polar, basic functional group capable of forming hydrogen bonds and undergoing protonation in acidic media, which is expected to enhance its aqueous solubility.
Based on the structure of a related compound, (1H-Indazol-4-YL)methanol, which possesses a hydroxymethyl group, we can infer that the solubility of this compound will be a balance between its hydrophilic and lipophilic characteristics.[2] The aminomethyl group in this compound is expected to have a more significant impact on aqueous solubility, particularly at lower pH values where it will be protonated, compared to the hydroxyl group of the methanol analog. For instance, 1H-indazol-4-amine is reported to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[5]
Solubility Profiling: A Methodological Approach
A comprehensive solubility profile is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays. The following sections detail protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).
-
Ensure enough solid is present so that some remains undissolved at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
Data Presentation: Predicted and Experimental Solubility
| Solvent System | Predicted Solubility | Experimental Determination Method | Result (mg/mL) |
| Deionized Water | Low to Moderate | Shake-Flask HPLC-UV | TBD |
| PBS (pH 5.0) | Moderate to High | Shake-Flask HPLC-UV | TBD |
| PBS (pH 7.4) | Moderate | Shake-Flask HPLC-UV | TBD |
| Ethanol | Moderate to High | Shake-Flask HPLC-UV | TBD |
| Dimethyl Sulfoxide (DMSO) | High | Shake-Flask HPLC-UV | TBD |
TBD: To be determined by experimentation.
Visualizing the Solubility Determination Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocols: The 1H-Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design and Screening
Abstract
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The identification of "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity—is a cornerstone of efficient medicinal chemistry. The 1H-indazole core is one such scaffold, forming the basis of numerous approved and clinical-stage kinase inhibitors. This document provides a comprehensive guide for researchers on leveraging indazole-based fragments, specifically using (1H-Indazol-4-YL)methanamine as a versatile starting point, for the discovery and characterization of novel kinase inhibitors. We detail strategic workflows, from initial biochemical screening to secondary cell-based target engagement assays, and provide robust, step-by-step protocols designed for high-throughput applications.
The Strategic Value of the 1H-Indazole Scaffold
The ATP-binding site of kinases features a conserved "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The 1H-indazole scaffold is a bioisostere of adenine, meaning it mimics these key interactions with high fidelity. This makes it an ideal foundation for designing competitive kinase inhibitors.[3][4] Its rigid bicyclic structure provides a solid anchor, while its substituent positions (like the 4-position in our compound of interest) offer vectors for chemical elaboration to achieve potency and selectivity.[3][5]
Numerous successful drugs, such as Axitinib (VEGFR inhibitor) and GDC-0941 (a PI3K inhibitor), incorporate an indazole core, validating its utility in targeting diverse kinases.[6][7][8]
Caption: Hinge-binding interaction of the 1H-indazole scaffold.
Profile: this compound as a Chemical Tool
This compound is not typically a potent inhibitor itself but serves as an excellent starting fragment or building block for creating a focused library of potential inhibitors. The primary amine (-CH2NH2) group provides a versatile chemical handle for diversification through techniques like amide coupling or reductive amination.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | 4-Aminomethyl indazole | [9] |
| CAS Number | 944898-72-0 | [9][10] |
| Molecular Formula | C₈H₉N₃ | [9] |
| Molecular Weight | 147.18 g/mol | - |
| Topological Polar Surface Area | 55.9 Ų | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
Integrated Kinase Inhibitor Screening Workflow
A successful screening campaign efficiently funnels a large library of compounds down to a few well-characterized hits. It is critical to employ a multi-stage process that moves from high-throughput biochemical assays to more physiologically relevant cellular models.[11] This approach mitigates the high failure rate of compounds that are potent in vitro but inactive in cells.[11]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. 944898-72-0|this compound|BLD Pharm [bldpharm.com]
- 11. reactionbiology.com [reactionbiology.com]
The (1H-Indazol-4-YL)methanamine Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Privileged Indazole Core and the Strategic Importance of the 4-Methyleneamine Substituent
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability of its nitrogen atoms to engage in crucial hydrogen bonding interactions, has made it a cornerstone in the design of a multitude of clinically successful drugs.[3][4] Marketed therapeutics such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature this core, underscoring its broad therapeutic applicability.[3] While substitutions at various positions on the indazole ring have been extensively explored, the (1H-Indazol-4-YL)methanamine motif offers a unique and strategically valuable vector for drug design.
The primary amine functionality, separated from the indazole core by a methylene linker, provides a key attachment point for a wide array of functional groups and pharmacophores. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 4-positioning of this substituent directs it into a distinct spatial region compared to the more commonly substituted 3-, 5-, and 6-positions, potentially enabling interaction with unique sub-pockets within a biological target's binding site. This guide provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for leveraging the this compound scaffold in drug discovery programs, with a focus on its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Synthetic Strategies: Accessing the this compound Core
The efficient synthesis of the this compound scaffold is paramount for its utilization in drug discovery. While numerous methods exist for the synthesis of the indazole ring itself, a common and reliable route to the 4-aminomethyl derivative involves the reduction of a readily accessible 1H-indazole-4-carbonitrile precursor.[5][6]
Generalized Synthetic Workflow
Caption: Generalized synthetic route to this compound.
Protocol 1: Synthesis of this compound from 1H-Indazole-4-carbonitrile
This two-step protocol first describes a general method for the synthesis of the nitrile precursor, followed by its reduction to the target primary amine.
Step 1: Synthesis of 1H-Indazole-4-carbonitrile
This procedure is adapted from established cyanation methodologies on aryl halides.
-
Materials: 4-Bromo-1H-indazole, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF), Pyridine.
-
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole (1 equivalent) in DMF, add CuCN (1.5 equivalents).
-
Add pyridine (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-indazole-4-carbonitrile.
-
Step 2: Reduction of 1H-Indazole-4-carbonitrile to this compound
This step utilizes a powerful reducing agent to convert the nitrile to the primary amine.
-
Materials: 1H-Indazole-4-carbonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate.
-
Procedure:
-
To a stirred suspension of LiAlH4 (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-4-carbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.
-
Application in Drug Design: Targeting Kinases and GPCRs
The this compound scaffold serves as a versatile building block for the synthesis of libraries of compounds targeting various protein families, most notably protein kinases and G protein-coupled receptors (GPCRs).
Kinase Inhibitors
The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[7][8] The 4-aminomethyl group can be readily derivatized to introduce functionalities that can interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, acylation of the primary amine with various carboxylic acids or sulfonyl chlorides, or its use in reductive amination reactions, allows for the introduction of a wide range of substituents.
Application in Kinase Inhibitor Design
Caption: Workflow for developing kinase inhibitors from the scaffold.
Table 1: Representative Indazole-Based Kinase Inhibitors and their Targets
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 | [9] |
| Indazole-based derivative (C05) | PLK4 | < 0.1 | [9] |
| N-4-Pyrimidinyl-1H-indazol-4-amine derivative | Lck | - | [1][3] |
| 1H-pyridin-4-yl-3,5-disubstituted indazole | Akt | - | [10] |
| Indazole-based derivative | ASK1 | - | [11] |
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol describes a general method for assessing the inhibitory activity of compounds derived from the this compound scaffold against a target kinase.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this process by a compound is quantified.
-
Materials:
-
Target kinase and its specific substrate.
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).
-
ATP at a concentration near the Km for the target kinase.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96- or 384-well plates.
-
Multimode plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
G Protein-Coupled Receptor (GPCR) Ligands
The amine functionality of the this compound scaffold can mimic the endogenous amine ligands of many GPCRs. This makes it an attractive starting point for the design of novel GPCR agonists, antagonists, or allosteric modulators. The indazole core can provide favorable aromatic and hydrogen bonding interactions with the receptor's transmembrane domains.
Protocol 3: Radioligand Binding Assay for GPCRs
This protocol outlines a method to determine the binding affinity of novel compounds for a specific GPCR.[1]
-
Principle: This competitive binding assay measures the ability of a non-radioactive test compound to displace a known radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
A suitable radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Filtration apparatus and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable, yet perhaps underutilized, platform in the ever-evolving landscape of drug discovery. Its synthetic accessibility and the strategic positioning of a versatile chemical handle make it an ideal starting point for the generation of diverse compound libraries. The demonstrated and potential applications in the design of kinase inhibitors and GPCR modulators highlight its broad therapeutic potential. As our understanding of the structural biology of these important drug targets continues to grow, the rational design of novel therapeutics based on the this compound core is poised to deliver the next generation of innovative medicines.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of (1H-Indazol-4-YL)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, prized for its role as a bioisostere of indole.[1] This aromatic heterocyclic system is a core component of numerous therapeutic agents approved for use in oncology, inflammation, and antiemetic therapies.[2][3][4] Marketed drugs such as Pazopanib (tyrosine kinase inhibitor), Benzydamine (anti-inflammatory), and Granisetron (5-HT3 antagonist) underscore the pharmacological importance of this moiety.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form, making it a common and predictable starting point for synthetic elaboration.[2][3][5]
(1H-Indazol-4-YL)methanamine, in particular, is a highly versatile building block. It presents two distinct sites for chemical modification: the highly nucleophilic primary aminomethyl group at the C4-position and the nitrogen atoms of the indazole ring itself (N1 and N2). The exocyclic primary amine is the most reactive site for a majority of synthetic transformations, allowing for the direct and efficient introduction of diverse functional groups. This guide provides detailed protocols and the underlying scientific rationale for the most common and effective strategies to functionalize this key intermediate, focusing on reactions at the primary amine and addressing the regiochemical challenges of modifying the indazole core.
Part 1: Functionalization of the Exocyclic Primary Amine
The aminomethyl substituent is the most accessible handle for diversification. Its high nucleophilicity allows for clean and high-yielding reactions under standard conditions. We will focus on two robust and widely employed transformations: N-Acylation and Reductive Amination.
Protocol: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that couples the primary amine with a carboxylic acid derivative to form a stable amide bond. This reaction is typically high-yielding, straightforward, and tolerant of a wide range of functional groups on the acylating agent.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acidic byproduct (HCl, in the case of an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is often initiated at a reduced temperature (0 °C) to control the initial exotherm.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acyl indazole.
| Parameter | Condition | Purpose |
| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic, dissolves reactants, does not interfere with the reaction. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct to prevent amine protonation. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows reaction to proceed to completion. |
| Stoichiometry | Acyl Chloride (1.1 eq), TEA (1.5 eq) | Slight excess of acyl chloride ensures full conversion; excess base ensures neutralization. |
| Validation | TLC, ¹H NMR, LC-MS | Confirms consumption of starting material and verifies product structure and purity. |
Protocol: Reductive Amination for N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it cleanly provides mono-alkylated products and avoids the common problem of over-alkylation.[6][7] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Causality and Experimental Rationale: This one-pot reaction leverages the difference in reactivity between carbonyls and imines. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), is chosen because it reduces imines much faster than it reduces aldehydes or ketones.[6] This selectivity allows the imine to form in equilibrium before being irreversibly reduced to the target secondary amine. The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination of the primary amine.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the N-alkylated indazole.
| Parameter | Condition | Purpose |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent ideal for this transformation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls.[6] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Quenching Agent | Saturated aq. NaHCO₃ | Neutralizes acetic acid byproduct from STAB and quenches any unreacted hydride. |
| Validation | TLC, ¹H NMR, LC-MS | Confirms product formation and assesses purity. |
Part 2: Functionalization of the Indazole Core (N1/N2 Alkylation)
While the exocyclic amine is the primary site of reactivity, the indazole ring's nitrogen atoms can also be functionalized, typically via alkylation. This process is complicated by the issue of regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[1][4][5]
Causality and Regiochemical Control: The ratio of N1 to N2 alkylation is highly dependent on the substrate's electronic and steric properties, the base and solvent system, and the nature of the alkylating agent.[5][8]
-
N1-Alkylation (Thermodynamic Product): Generally favored under strongly basic conditions (e.g., NaH in THF or DMF), which deprotonate the indazole to form the indazolide anion. The N1-substituted product is often the more thermodynamically stable isomer.[1][5]
-
N2-Alkylation (Kinetic Product): Can be favored under different conditions, for example, using Mitsunobu conditions or with specific directing groups on the indazole ring (e.g., an electron-withdrawing group at C7).[1][5][8] Specific catalytic systems have also been developed for selective N2-alkylation.[9]
Critical Prerequisite: Protection of the Exocyclic Amine To achieve selective alkylation on the indazole ring, the significantly more nucleophilic primary amine at the C4 position must first be protected . A standard tert-butoxycarbonyl (Boc) group is ideal for this purpose.
Workflow: N1 vs. N2 Regioselective Alkylation
Caption: Controlling regioselectivity in the N-alkylation of the indazole ring.
Detailed Step-by-Step Protocol (Example: N1-Alkylation):
-
Protection: React this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like TEA in DCM to obtain the Boc-protected amine. Purify this intermediate.
-
Reaction Setup: To a solution of the Boc-protected indazole (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification & Deprotection: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the mixture of N1 and N2 isomers by flash chromatography. The purified, N1-alkylated intermediate can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
Self-Validation and Trustworthiness: The regiochemical assignment of N1 vs. N2 isomers is non-trivial and must be confirmed unambiguously. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the authoritative method for this determination, by identifying correlations between the N-alkyl protons and the carbons of the indazole ring (C3 and C7a).[1]
References
- 1. d-nb.info [d-nb.info]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes and Protocols for (1H-Indazol-4-YL)methanamine in Cancer Research
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of (1H-Indazol-4-YL)methanamine and its derivatives in the field of oncology. This document provides a detailed exploration of the indazole scaffold as a privileged structure in the design of targeted cancer therapeutics, with a focus on kinase inhibition. While this compound is a crucial chemical intermediate, this guide will delve into the application of its more complex derivatives, which are at the forefront of cancer research.
The Indazole Scaffold: A Cornerstone in Modern Oncology
The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] In recent years, indazole derivatives have emerged as a prominent class of small molecule kinase inhibitors, with several compounds gaining regulatory approval for the treatment of various cancers.[2][3] Marketed drugs such as Axitinib, Pazopanib, and Niraparib all feature the indazole motif, highlighting its importance in the development of effective anti-cancer agents.[1][2]
This compound serves as a key building block in the synthesis of these potent therapeutic agents.[4] Its structural features allow for the strategic elaboration of more complex molecules that can selectively target the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Protein kinases are fundamental regulators of a myriad of cellular processes, including proliferation, survival, and metastasis.[5] Mutations or overexpression of these enzymes can lead to aberrant signaling, a hallmark of cancer. Indazole derivatives have been successfully designed to inhibit a range of oncogenic kinases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis.[3][5]
-
Serine/Threonine Kinases: Including Aurora kinases and Polo-like kinase 4 (PLK4), which are essential for mitotic progression.[1][6]
-
Lipid Kinases: Notably, Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently hyperactivated in tumors.[7][8]
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Indazole Derivatives.
A notable example is GDC-0941 , a potent and selective inhibitor of class I PI3K, which incorporates a 2-(1H-indazol-4-yl) moiety.[7][8] This compound has demonstrated significant anti-tumor activity by blocking the PI3K/Akt signaling cascade, leading to decreased cell proliferation and survival.[8]
Experimental Protocols: Evaluating Indazole-Based Kinase Inhibitors
The following protocols are designed to assess the anti-cancer properties of a novel indazole derivative, hypothetically synthesized from this compound, targeting the PI3K pathway.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the indazole derivative required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., U87MG glioblastoma).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Indazole derivative stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in complete growth medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., GDC-0941).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Compound | Target | Cell Line | IC50 (nM) |
| GDC-0941 | PI3Kα | U87MG | 3 |
| Hypothetical Derivative | PI3Kα | U87MG | To be determined |
Western Blot Analysis of PI3K Pathway Modulation
This protocol assesses the ability of the indazole derivative to inhibit the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cancer cells treated with the indazole derivative.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the indazole derivative at various concentrations for a specified time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of the indazole derivative in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cells for implantation (e.g., U87MG).
-
Indazole derivative formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the indazole derivative (e.g., by oral gavage) daily for a specified period. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and monitor the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI).
Caption: General Workflow for Evaluating an Indazole-Based Inhibitor.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of indazole-containing compounds with significant potential in cancer therapy. The protocols and information provided herein offer a framework for the investigation of novel indazole derivatives as targeted anti-cancer agents. The versatility of the indazole scaffold ensures its continued importance in the quest for more effective and selective cancer treatments.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. This compound dihydrochloride [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis and Evaluation of (1H-Indazol-4-YL)methanamine Derivatives: A Guide for Drug Discovery
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural features and capacity for diverse substitutions have led to the development of several clinically approved drugs, including the anti-cancer agents axitinib and pazopanib.[2] The (1H-Indazol-4-YL)methanamine framework, in particular, serves as a crucial building block for creating novel therapeutic agents. The strategic placement of a methanamine group at the C4 position of the indazole ring provides a key vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis and biological evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions.
I. Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the construction of the indazole core, followed by the introduction and modification of the C4-methanamine side chain. This section outlines a reliable and adaptable synthetic route, providing detailed protocols for each key transformation.
A. Synthesis of the Key Intermediate: (1H-Indazol-4-YL)methanol
The journey towards our target compounds commences with the synthesis of the pivotal intermediate, (1H-Indazol-4-YL)methanol. A common and effective method involves the hydroxymethylation of 1H-indazole.
Protocol 1: Synthesis of (1H-Indazol-4-YL)methanol
-
Materials: 1H-Indazole, Formaldehyde (37% aqueous solution), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1 eq.) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Add formaldehyde (1.5 eq.) to the solution.
-
Slowly add concentrated HCl dropwise while stirring at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, neutralize the reaction mixture with a saturated solution of NaOH until a pH of ~7-8 is reached.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (1H-Indazol-4-YL)methanol.
-
B. Oxidation to 1H-Indazole-4-carbaldehyde
The next critical step is the oxidation of the primary alcohol of (1H-Indazol-4-YL)methanol to the corresponding aldehyde, 1H-indazole-4-carbaldehyde. This transformation is crucial as the aldehyde serves as the electrophilic partner in the subsequent reductive amination step.
Protocol 2: Oxidation of (1H-Indazol-4-YL)methanol
-
Materials: (1H-Indazol-4-YL)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM), Celite®.
-
Procedure:
-
To a stirred solution of (1H-Indazol-4-YL)methanol (1 eq.) in DCM, add activated MnO₂ (5-10 eq.).[4]
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield 1H-indazole-4-carbaldehyde, which can often be used in the next step without further purification.
-
C. Reductive Amination to Form this compound Derivatives
The cornerstone of this synthetic strategy is the reductive amination of 1H-indazole-4-carbaldehyde. This versatile reaction allows for the introduction of a wide array of primary and secondary amines, leading to a diverse library of this compound derivatives.
Protocol 3: General Procedure for Reductive Amination
-
Materials: 1H-Indazole-4-carbaldehyde, desired primary or secondary amine (1-1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid (catalytic amount).
-
Procedure:
-
To a solution of 1H-indazole-4-carbaldehyde (1 eq.) in DCM or DCE, add the desired amine (1-1.2 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.
-
Add the reducing agent, such as NaBH(OAc)₃ (1.5-2 eq.), portion-wise to the reaction mixture.[5]
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
D. N-Alkylation of the Indazole Ring
Further diversification of the synthesized derivatives can be achieved through N-alkylation of the indazole ring. The regioselectivity of this reaction (N1 vs. N2 alkylation) can be influenced by the choice of base and solvent.[6]
Protocol 4: N1-Selective Alkylation of this compound Derivatives
-
Materials: this compound derivative, Alkyl halide (e.g., methyl iodide, benzyl bromide), Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the this compound derivative (1 eq.) in anhydrous THF, carefully add NaH (1.1 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Synthetic Workflow Diagram
Caption: Synthetic route to this compound derivatives.
II. Biological Evaluation Protocols
The diverse biological activities of indazole derivatives necessitate a range of in vitro assays to characterize their pharmacological profiles.[7] This section provides detailed protocols for evaluating the potential of this compound derivatives as inhibitors of key drug targets such as C-C Chemokine Receptor 4 (CCR4) and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO).
A. CCR4 Antagonist Assays
CCR4 is a chemokine receptor implicated in inflammatory diseases and cancer.[8] Antagonists of CCR4 can inhibit the migration of pathogenic immune cells.
Protocol 5: Chemotaxis Assay
-
Principle: This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant (CCL17 or CCL22).
-
Materials: CCR4-expressing cell line (e.g., CCRF-CEM), RPMI-1640 medium with 0.5% BSA, human CCL17 or CCL22, test compounds, transwell plates (e.g., 5 µm pore size).
-
Procedure:
-
Resuspend CCR4-expressing cells in assay medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[9]
-
Add the chemoattractant (CCL17 or CCL22) to the lower chamber of the transwell plate.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 6: Calcium Mobilization Assay
-
Principle: CCR4 activation leads to an increase in intracellular calcium levels. This assay measures the ability of a compound to block this ligand-induced calcium flux.
-
Materials: CCR4-expressing cells, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, human CCL17 or CCL22, test compounds, a fluorescence plate reader with an injection system.
-
Procedure:
-
Load the CCR4-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in HBSS.
-
Pipette the cell suspension into a 96-well plate.
-
Add various concentrations of the test compound or vehicle control and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the chemoattractant (CCL17 or CCL22) and immediately measure the change in fluorescence over time.[1]
-
Calculate the percentage of inhibition of the calcium response and determine the IC₅₀ value.
-
B. IDO1 and TDO Inhibition Assays
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[10]
Protocol 7: Cell-Based IDO1/TDO Inhibition Assay
-
Principle: This assay measures the production of kynurenine, the product of tryptophan catabolism by IDO1 or TDO, in cells expressing these enzymes.
-
Materials: HeLa cells (for IDO1) or other suitable cell lines endogenously expressing IDO1 or TDO, cell culture medium, human interferon-gamma (IFN-γ) for inducing IDO1 expression, L-tryptophan, test compounds, trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (Ehrlich's reagent).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.[11]
-
Replace the medium with fresh medium containing L-tryptophan and various concentrations of the test compounds.
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm to quantify the kynurenine concentration.
-
Calculate the percentage of inhibition of kynurenine production and determine the IC₅₀ value.[12]
-
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
III. Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic modification of the this compound scaffold allows for the exploration of SAR, providing valuable insights for lead optimization. The data obtained from the biological assays should be systematically organized to facilitate this analysis.
Expertise & Experience: Guiding Chemical Modifications
-
C4-Substituent: The nature of the substituent on the methanamine nitrogen is critical for activity. Exploring a range of alkyl, aryl, and heterocyclic groups can significantly impact potency and selectivity. For instance, in the context of CCR4 antagonists, the basicity of the amino group can influence oral absorption and clearance.[8]
-
Indazole Ring Substitution: Substitution at other positions of the indazole ring (e.g., C3, C5, C6, C7) can modulate the electronic properties and steric profile of the molecule, affecting its interaction with the target protein. SAR studies on other indazole series have shown that even small groups at these positions can have a profound effect on activity.[8][13]
-
N1-Substitution: Alkylation at the N1 position of the indazole ring provides another avenue for modification. The nature of the N1-substituent can influence the overall conformation of the molecule and its binding to the target.
Data Presentation: Summarizing Biological Activity
Quantitative data from the biological assays should be presented in a clear and concise tabular format to allow for easy comparison and SAR analysis.
Table 1: Representative Biological Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R¹ (on amine) | R² (on indazole) | CCR4 Chemotaxis IC₅₀ (nM) | IDO1 Inhibition IC₅₀ (nM) |
| XYZ-001 | H | H | >1000 | 850 |
| XYZ-002 | Methyl | H | 520 | 430 |
| XYZ-003 | Benzyl | H | 150 | 210 |
| XYZ-004 | Benzyl | 6-Fluoro | 85 | 120 |
| XYZ-005 | (4-Fluorophenyl)methyl | 6-Fluoro | 50 | 75 |
This structured presentation of data is essential for identifying trends and guiding the design of subsequent generations of compounds with improved potency and desired pharmacological properties.
IV. Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore this chemical space. By systematically applying these methodologies and leveraging the principles of medicinal chemistry, the scientific community can continue to unlock the full therapeutic potential of indazole-based compounds.
V. References
-
Norman, P. (2014). CCR4 antagonists: a review of the patent literature 2010-2013. Expert opinion on therapeutic patents, 24(10), 1145-1158.
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 396-422.
-
Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869-878.
-
Qian, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625.
-
Foley, A. M., et al. (2014). Fully human antagonistic antibodies against CCR4 potently inhibit cell signaling and chemotaxis. PloS one, 9(7), e103776.
-
Peng, Y., et al. (2016). A cell-based high-throughput screen for inhibitors of indoleamine 2, 3-dioxygenase 1. Journal of biomolecular screening, 21(3), 266-274.
-
Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry, 14(20), 6832-6846.
-
Cain, G. A., et al. (2010). The discovery of axitinib (AG-013736), a potent and selective inhibitor of the vascular endothelial growth factor receptors. Bioorganic & medicinal chemistry letters, 20(2), 554-558.
-
Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
-
Dariya, B., & Sharma, D. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific reports, 11(1), 1-11.
-
BPS Bioscience. (n.d.). IDO / TDO Pathway. Retrieved from --INVALID-LINK--
-
INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
-
Patil, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
Elguero, J., et al. (2012). Study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. The Journal of organic chemistry, 77(12), 5255-5264.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ineosopen.org [ineosopen.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. rapt.com [rapt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fully Human Antagonistic Antibodies against CCR4 Potently Inhibit Cell Signaling and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The (1H-Indazol-4-YL)methanamine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Characterization of (1H-Indazol-4-YL)methanamine Derivatives
The this compound moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of potent and selective therapeutic agents. Its structural rigidity and versatile substitution patterns have enabled its incorporation into molecules targeting critical nodes in cellular signaling, particularly in oncology. Notably, this indazole-based core is found in advanced clinical candidates like Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90), and in numerous investigational inhibitors of key protein kinase families, including the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases (RTKs) and PI3K.[1][2]
Dysregulation of molecular chaperones like HSP90 and aberrant kinase signaling are hallmarks of cancer, driving uncontrolled proliferation, survival, metastasis, and drug resistance.[3][4][5] Consequently, compounds derived from the this compound scaffold warrant rigorous in vitro characterization to elucidate their mechanism of action, potency, and selectivity. This guide provides a comprehensive framework and detailed protocols for the preclinical in vitro evaluation of such compounds, designed for researchers, scientists, and drug development professionals. The methodologies herein are structured to build a robust data package, moving from direct biochemical target engagement to physiologically relevant cell-based functional outcomes.
Part 1: Characterizing Inhibition of the HSP90 Molecular Chaperone
Scientific Rationale: Targeting a Master Regulator of Oncoproteins
HSP90 is an ATP-dependent molecular chaperone responsible for the conformational maturation, stability, and function of a vast array of "client" proteins.[4][6] In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins, including mutated kinases (e.g., EGFR, BRAF), cell cycle regulators (e.g., CDK4), and transcription factors that are essential for tumor growth and survival.[3][7]
Inhibitors like Ganetespib, which contains a derivative of the indazole scaffold, bind to the N-terminal ATP-binding pocket of HSP90.[8] This competitive inhibition disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[7][8] This results in the simultaneous disruption of multiple oncogenic signaling pathways.[3][9] A key pharmacodynamic biomarker of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic heat shock protein 72 (Hsp72).[7] Therefore, a logical in vitro workflow involves confirming direct enzymatic inhibition followed by measuring the degradation of key client proteins in a cellular context.
Workflow for Characterizing an HSP90 Inhibitor
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (1H-Indazol-4-YL)methanamine as a Core Scaffold for the Development of Novel Anti-Inflammatory Agents
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The demand for safer and more effective anti-inflammatory therapeutics is persistent, driving the exploration of novel chemical scaffolds. The indazole nucleus is a privileged heterocyclic motif of significant pharmacological importance, with numerous derivatives demonstrating promising anti-inflammatory and anticancer activities.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing (1H-Indazol-4-YL)methanamine as a versatile starting material for the synthesis and evaluation of a new generation of anti-inflammatory agents. We present a strategic workflow, from synthetic library generation to a robust in vitro screening cascade and detailed protocols for mechanism of action (MOA) elucidation, focusing on key inflammatory signaling pathways like NF-κB and MAPK.
Introduction: The Indazole Scaffold in Inflammation Biology
The inflammatory process is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators. Key pathways include the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][5][] The NF-κB pathway is a prototypical proinflammatory signaling cascade that controls the expression of cytokines, chemokines, and adhesion molecules.[7] Similarly, the p38 MAPK pathway is strongly activated by inflammatory cytokines and environmental stress, playing a crucial role in the production of TNF-α and IL-1β.[][8] The JAK/STAT pathway is also fundamental for downstream signaling of numerous inflammatory cytokines.[9][10]
Indazole derivatives have emerged as potent modulators of these pathways. Studies have shown that various indazole-containing compounds can inhibit the production of pro-inflammatory cytokines and mediators, with mechanisms often linked to the inhibition of cyclooxygenase-2 (COX-2), p38 MAPK, and other key kinases.[11][12][13] The this compound scaffold, with its reactive primary amine, provides an ideal chemical handle for structure-activity relationship (SAR) studies, allowing for the generation of diverse chemical libraries to probe these biological targets.
Caption: Key Inflammatory Signaling Pathways in Macrophages.
Synthetic Strategy: Derivative Library Generation
The primary amine of this compound serves as a versatile point for diversification. A straightforward and robust method for generating a library of test compounds is through amide coupling with a diverse set of carboxylic acids. This allows for the systematic exploration of chemical space around the core scaffold.
General Protocol: Amide Coupling
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Add the desired carboxylic acid (1.1 eq) to the solution.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate in vacuo.
-
Purify the resulting amide derivative using column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of (1H-Indazol-4-YL)methanamine
Introduction: The Importance of Rigorous Characterization
(1H-Indazol-4-YL)methanamine is a heterocyclic amine built on the indazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] As a primary amine derivative, this compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]
Given its role as a key starting material, the unambiguous confirmation of its identity, purity, and structural integrity is paramount. Failure to do so can compromise the validity of subsequent research, lead to the generation of unintended byproducts, and create significant delays in the drug development pipeline. This guide provides a suite of robust analytical protocols designed for researchers, quality control scientists, and drug development professionals to ensure the comprehensive characterization of this compound. The methodologies outlined herein are designed to create a self-validating analytical workflow, where orthogonal techniques corroborate findings to build a complete and trustworthy profile of the molecule.
Molecular Profile and Physicochemical Properties
A foundational step in any characterization is understanding the basic physicochemical properties of the molecule. These theoretical values serve as the benchmark against which experimental data are compared.
Structure:

Figure 1. Chemical Structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 944898-72-0 | [4][5][6] |
| Molecular Formula | C₈H₉N₃ | [4][6] |
| Molecular Weight | 147.18 g/mol | [6] |
| Exact Mass | 147.0796 g/mol | Calculated |
Analytical Characterization Workflow
A multi-technique approach is essential for a comprehensive analysis. The following diagram illustrates a logical workflow, ensuring that data from each technique builds upon the last to create a complete analytical picture.
Caption: Comprehensive characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application Note
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[7] For this compound, ¹H NMR is used to confirm the substitution pattern on the indazole ring and identify the key functional group protons. ¹³C NMR complements this by mapping the carbon skeleton, confirming the number of unique carbon atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Scientist's Note: DMSO-d₆ is often the solvent of choice for indazole derivatives as it effectively solubilizes the compound and allows for the clear observation of exchangeable N-H and NH₂ protons.[8]
-
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Expected Data & Interpretation
| Atom Position(s) | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |
| Indazole NH | ~13.0 | Broad Singlet | - |
| H-3 | ~8.1 | Singlet | ~134 |
| H-5, H-6, H-7 | 7.0 - 7.6 | Multiplets (dd, t) | 110 - 128 |
| -CH ₂-NH₂ | ~4.0 | Singlet | ~40 |
| -CH₂-NH ₂ | ~2.5-3.5 | Broad Singlet | - |
| C-3a, C-7a | - | - | 125 - 142 |
| C-4 | - | - | ~130 |
-
¹H NMR Insights: The broad singlet around 13.0 ppm is characteristic of the indazole N-H proton.[7] The singlet for the H-3 proton confirms an unsubstituted C-3 position. The aminomethyl (-CH₂NH₂) protons are expected to appear as a singlet around 4.0 ppm. The aromatic protons will present as a complex pattern of doublets and triplets consistent with a 1,2,3-trisubstituted benzene ring system.
-
¹³C NMR Insights: Eight distinct carbon signals are expected. The aliphatic -CH₂- carbon should appear upfield around 40 ppm, while the remaining seven signals will be in the aromatic region (110-142 ppm).
Mass Spectrometry (MS)
Principle & Application Note
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula, offering an exceptional level of confidence in the compound's identity.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scientist's Note: Positive mode ESI is ideal for this molecule due to the presence of basic nitrogen atoms in the primary amine and pyrazole ring, which are readily protonated to form [M+H]⁺ ions.
-
-
Mass Analyzer: Time-of-Flight (TOF).
-
-
Acquisition Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min at 200 °C.
-
Mass Range: m/z 50 - 500.
-
Internal Calibrant: Use a suitable lock mass standard (e.g., purine) for real-time mass correction to ensure high accuracy.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value.
Expected Data & Interpretation
-
Calculated Monoisotopic Mass for [C₈H₉N₃ + H]⁺: 148.0875
-
Primary Result: A prominent peak should be observed at m/z ≈ 148.0875 .
-
Validation Criterion: The measured mass from HRMS should be within ± 5 ppm of the calculated mass.
-
Fragmentation: While full fragmentation analysis is not the primary goal here, a common fragmentation pathway for benzylamine-type structures is the loss of the amine group. A fragment ion corresponding to the indazolyl-methyl cation [M-NH₂]⁺ at m/z ≈ 131.06 may be observed in MS/MS experiments.
High-Performance Liquid Chromatography (HPLC)
Principle & Application Note
HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the target compound from impurities based on their differential affinities for a stationary phase (the column) and a mobile phase. By using a UV-Vis or Photodiode Array (PDA) detector, the purity can be calculated as a percentage based on the relative area of the main peak.
Protocol: Reversed-Phase HPLC for Purity Analysis
Caption: Step-by-step workflow for HPLC purity analysis.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Scientist's Note: The acidic modifier improves peak shape for basic compounds like amines by suppressing silanol interactions and ensuring consistent protonation.
-
-
Method: A gradient method is recommended to ensure elution of any potential impurities with different polarities. Example Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or monitor across a range (e.g., 210-400 nm) with a PDA detector.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water/ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample solution and acquire the chromatogram.
-
Purity Calculation: Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.
Expected Data & Interpretation
The result is a chromatogram plotting detector response against retention time. A high-purity sample (>98%) will show a single major peak with minimal or no other peaks. The retention time of the main peak is a characteristic property under the specified conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application Note
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). It serves as a rapid and effective fingerprinting technique to confirm the presence of key structural motifs, such as the N-H bonds of the amine and indazole, and the aromatic C-H and C=C bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect the spectrum and label the significant peaks corresponding to characteristic functional group vibrations.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) & Indazole N-H (often broad) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
-
Key Insights: The presence of a broad band in the 3400-3250 cm⁻¹ region confirms the N-H groups. The N-H bend ("scissoring") vibration around 1600 cm⁻¹ is also a key indicator for the primary amine.[9] The collection of peaks in the 1600-1450 cm⁻¹ region provides the characteristic "fingerprint" of the indazole ring system.
Elemental Analysis
Principle & Application Note
Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[6] This is achieved through combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[5][9] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This technique provides fundamental confirmation of the compound's elemental composition and serves as a final check on its purity.
Protocol: CHN Combustion Analysis
-
Sample Preparation: The sample must be meticulously dried to remove residual solvents and moisture. Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Instrumentation:
-
Analyzer: A dedicated CHN elemental analyzer.
-
-
Analysis: The instrument combusts the sample in an oxygen-rich environment. The resulting gases are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N.
Expected Data & Interpretation
| Element | Theoretical % | Found % | Acceptance Criteria |
| Carbon (C) | 65.29 | Theoretical ± 0.4% | |
| Hydrogen (H) | 6.16 | Theoretical ± 0.4% | |
| Nitrogen (N) | 28.55 | Theoretical ± 0.4% |
-
Validation Criterion: For a pure compound, the experimentally determined percentages ("Found %") should agree with the theoretical values within an accepted tolerance of ±0.4%.[10] A significant deviation suggests the presence of impurities (e.g., solvent, inorganic salts) or an incorrect structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pschemicals.com [pschemicals.com]
- 5. 944898-72-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [chemdict.com]
- 7. rsc.org [rsc.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
Application Notes & Protocols: A Comprehensive Guide to Studying Protein-Ligand Interactions of (1H-Indazol-4-YL)methanamine with Protein Kinase PI3Kα
Introduction: The Emergence of (1H-Indazol-4-YL)methanamine in Kinase Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This is particularly evident in the field of protein kinase inhibition, where indazole-based molecules have led to several approved cancer therapies. The compound this compound represents a key starting fragment for the synthesis of potent and selective kinase inhibitors. Its structure, featuring a reactive aminomethyl group on the indazole core, provides a versatile anchor point for chemical elaboration to achieve desired potency and pharmacokinetic properties.
A notable example underscoring the potential of this scaffold is GDC-0941, a potent, orally bioavailable inhibitor of Class I PI3 Kinases, which incorporates the 1H-indazol-4-yl moiety.[1][2] The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer, making its components, particularly the p110α catalytic subunit (PI3Kα), a high-priority target for therapeutic intervention.
This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to rigorously characterize the interaction between this compound, or its derivatives, and the protein kinase PI3Kα. We will journey from initial biophysical validation of direct binding to target engagement in a cellular context, culminating in a structural and computational understanding of the interaction. This multi-faceted approach ensures a self-validating system, building a robust data package for hit-to-lead progression.
Part 1: In Vitro Biophysical Characterization – Quantifying the Molecular Handshake
The foundational step in characterizing a potential inhibitor is to confirm and quantify its direct physical interaction with the purified target protein. This section details three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event.[3] By titrating the ligand (this compound) into a solution containing the protein (PI3Kα), a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[4] This level of detail is invaluable for understanding the driving forces behind the interaction.
Caption: Workflow for ITC analysis of ligand binding to PI3Kα.
-
Protein Preparation:
-
Express and purify the heterodimeric PI3Kα (p110α/p85α) complex to >95% purity.
-
Rationale: High purity is critical to ensure that the measured heat change is due to the specific interaction of interest.
-
Extensively dialyze the purified PI3Kα against the ITC buffer (e.g., 25 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 10% glycerol).[5] A final dialysis step in a large volume of buffer overnight is recommended to ensure precise buffer matching.
-
Rationale: Buffer mismatch between the protein in the cell and the ligand in the syringe is a common source of large, erroneous heat signals that can mask the true binding isotherm.[6]
-
-
Ligand Preparation:
-
Prepare a 10-20 mM stock solution of this compound in 100% DMSO.
-
Dilute the ligand stock into the final, dialyzed ITC buffer to the desired working concentration (typically 10-20 times the protein concentration).
-
Crucial Step: Ensure the final DMSO concentration in the ligand solution is identical to that in the protein solution (typically 1-5%). This is achieved by adding the same percentage of DMSO to the protein solution after dialysis. This minimizes the heat of dilution from DMSO mismatch.[6]
-
-
ITC Experiment Setup:
-
Thoroughly clean and rinse the sample cell and injection syringe with the final ITC buffer.
-
Degas all solutions (protein, ligand, and buffer) for 5-10 minutes immediately before loading to prevent air bubbles.
-
Load the PI3Kα solution into the sample cell (e.g., 5-10 µM) and the ligand solution into the injection syringe (e.g., 50-200 µM).[5]
-
Set the experimental temperature (e.g., 20-25°C).
-
-
Titration and Data Acquisition:
-
Perform a small initial injection (e.g., 0.5-1 µL) to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.[3]
-
Rationale: This ensures each injection represents an independent binding event and allows for accurate integration of the heat signal.
-
Perform a control titration by injecting the ligand solution into the buffer-only cell to determine the heat of dilution for the ligand.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using analysis software (e.g., Origin) to determine KD, n, and ΔH. ΔG and TΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
| Parameter | Value | Interpretation |
| KD (Affinity) | 15 µM | Moderate affinity, typical for a fragment hit. |
| n (Stoichiometry) | 0.98 | Indicates a 1:1 binding ratio of ligand to PI3Kα. |
| ΔH (Enthalpy) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |
| -TΔS (Entropy) | -1.2 kcal/mol | The binding is entropically opposed (unfavorable). |
Surface Plasmon Resonance (SPR): Mapping the Kinetics of Interaction
Principle: SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip.[7] By immobilizing the target protein (PI3Kα) on the chip and flowing the ligand (this compound) over the surface, one can monitor the binding and dissociation events in real-time. This provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[8]
Caption: Workflow for SPR analysis of ligand binding to PI3Kα.
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5, which has a carboxymethylated dextran matrix).
-
Activate the surface using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize PI3Kα (e.g., at 10-20 µg/mL in 10 mM sodium acetate, pH 5.0) onto the activated surface via standard amine coupling. Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations.[1]
-
Rationale: Covalent attachment provides a stable surface for multiple binding and regeneration cycles. The pH should be below the protein's pI to promote electrostatic pre-concentration.
-
Deactivate any remaining reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Ligand Binding Assay:
-
Prepare a dilution series of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, and 1-5% DMSO).[5]
-
Rationale: The running buffer should be optimized to maintain protein stability and minimize non-specific binding. The DMSO concentration must be matched across all samples and the running buffer.
-
Inject the ligand solutions over the PI3Kα and reference surfaces at a constant flow rate (e.g., 30 µL/min). The concentration range should typically span from 0.1x to 10x the expected KD.
-
Monitor the association phase for a set time (e.g., 60-120 seconds).
-
Switch back to running buffer flow to monitor the dissociation phase (e.g., 120-300 seconds).
-
-
Regeneration:
-
If the ligand does not fully dissociate, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound ligand.
-
Rationale: Regeneration ensures a clean surface for the next injection cycle, allowing for reproducible measurements. The regeneration conditions must be optimized to be harsh enough to remove the ligand but gentle enough not to denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain corrected sensorgrams.
-
Perform a global fit of the full set of sensorgrams (multiple concentrations) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.
-
This analysis will yield the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).
-
| Parameter | Value | Unit | Interpretation |
| ka (Association Rate) | 2.5 x 10³ | M⁻¹s⁻¹ | Fast on-rate, typical for small fragments. |
| kd (Dissociation Rate) | 3.8 x 10⁻² | s⁻¹ | Fast off-rate, indicating a transient interaction. |
| KD (Affinity from kinetics) | 15.2 µM | M | Consistent with ITC data, confirms moderate affinity. |
X-ray Crystallography: Visualizing the Binding Mode
Principle: X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex at an atomic level.[8] By obtaining a crystal of PI3Kα in complex with this compound, one can directly visualize the binding pocket, the precise orientation of the ligand, and the key hydrogen bonds and hydrophobic interactions that mediate binding. This information is invaluable for structure-based drug design.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for the Scalable Synthesis of (1H-Indazol-4-YL)methanamine
Abstract
(1H-Indazol-4-YL)methanamine is a valuable primary amine building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, including kinase inhibitors.[1][2] Its synthesis on a laboratory scale is achievable through various methods, but scaling up for preclinical and clinical development presents significant challenges related to safety, efficiency, and purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust, scalable, and validated synthetic route to this compound. We will analyze common synthetic strategies, present a detailed, optimized protocol for multi-gram to kilogram scale production via catalytic hydrogenation, and discuss critical aspects of process safety, optimization, and purification.
Strategic Analysis of Synthetic Routes
The synthesis of this compound is most logically approached via the reduction of the corresponding nitrile precursor, 4-cyano-1H-indazole. The choice of reduction methodology is paramount for a successful scale-up, as it directly impacts safety, cost, environmental footprint, and product quality. We will evaluate three primary reduction strategies.
The overall synthetic pathway involves two key stages: the formation of the indazole nitrile precursor and its subsequent reduction to the target primary amine.
Caption: High-level overview of the two-stage synthetic strategy.
Comparison of Nitrile Reduction Methods for Scale-Up
The reduction of an aromatic nitrile to a primary amine is a foundational transformation in organic synthesis.[3][4] However, the choice of reagent has profound implications for industrial-scale production. The primary challenge is achieving high selectivity for the primary amine while avoiding the formation of secondary and tertiary amine byproducts.[5]
| Method | Reagents/Catalyst | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up | Safety Profile |
| Catalytic Hydrogenation | H₂, Raney® Ni, Pd/C, or Rh/Al₂O₃ | High atom economy, low waste, well-established technology, catalyst can be recycled.[6] | Requires high-pressure equipment, pyrophoric catalysts require careful handling, potential for catalyst poisoning. | High-pressure H₂ is flammable/explosive. Catalysts can ignite upon exposure to air. Requires engineered controls. |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LAH) | High reactivity, generally excellent yields on small scale.[7] | Poor atom economy, generates significant aluminum waste, highly exothermic quenching, difficult to control on a large scale. | HIGH RISK . LAH is pyrophoric and reacts violently with water and protic solvents.[8][9] Runaway reactions are a major concern. |
| Borane-Based Reduction | BH₃•THF, Ammonia Borane (AB) | Milder than LAH, often better functional group tolerance.[10] Catalyst-free methods with AB are possible.[11][12] | Borane reagents can be expensive, produce borate waste streams, may require elevated temperatures.[12] | Moderate. Borane complexes are flammable. Hydrogen is evolved during the reaction and workup. Safer than LAH but requires caution. |
Expert Rationale: For scaling up the synthesis of this compound, catalytic hydrogenation stands out as the superior methodology. Its "green" profile, reliance on established engineering controls, and the avoidance of stoichiometric, hazardous metal hydrides make it the most industrially viable and safe option. While LAH is effective in a discovery setting, its extreme reactivity and difficult workup present unacceptable risks for large-scale campaigns.[8] Borane reagents offer a good compromise but are often less cost-effective and still present handling challenges compared to a well-controlled hydrogenation process.
Recommended Scale-Up Synthesis Protocol
This section details a two-part protocol for the synthesis of this compound, optimized for safety and scalability. The procedure begins with a plausible synthesis of the key intermediate, 4-cyano-1H-indazole, followed by its reduction.
Part A: Synthesis of 4-Cyano-1H-indazole (Intermediate)
The synthesis of substituted indazoles can be achieved through various cyclization strategies.[1][13][14] A common and adaptable method involves the diazotization and cyclization of an appropriately substituted aniline derivative.
Protocol A: Synthesis of 4-Cyano-1H-indazole
-
Objective: To synthesize the key nitrile intermediate required for the final reduction step.
-
Reaction Principle: This procedure is based on a modified Davis-Beirut reaction, involving the cyclization of an ortho-methyl aniline derivative. The cyano group is introduced subsequently via a Sandmeyer reaction on a corresponding amino-indazole.
Materials & Equipment:
-
2-Methyl-3-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Acetic Anhydride
-
Tin(II) Chloride (SnCl₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Standard laboratory glassware and extraction equipment
Step-by-Step Procedure:
-
Diazotization & Cyclization: a. Charge the reactor with 2-methyl-3-nitroaniline (1.0 eq) and a suitable solvent like acetic acid. Cool the mixture to 0-5 °C. b. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the internal temperature below 5 °C. c. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization to 4-nitro-1H-indazole. e. Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product. f. Filter, wash the solid with water, and dry under vacuum.
-
Reduction of Nitro Group: a. Suspend the 4-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl in the reactor. b. Add a solution of tin(II) chloride (4-5 eq) in concentrated HCl portion-wise, controlling the exotherm with external cooling. c. Heat the mixture to 50-60 °C for 2-4 hours until the reaction is complete (monitor by HPLC/TLC). d. Cool the mixture, basify with concentrated NaOH solution to pH > 12 to precipitate tin salts and dissolve the amine product. e. Extract the product, 4-amino-1H-indazole, with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Sandmeyer Cyanation: a. Dissolve the crude 4-amino-1H-indazole (1.0 eq) in aqueous HCl and cool to 0-5 °C. b. Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. c. In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water at 60-70 °C. d. Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur. e. Stir the reaction at 60-70 °C for 1-2 hours after the addition is complete. f. Cool the reaction, extract the product with an organic solvent, wash with brine, dry, and concentrate. g. Purify the crude 4-cyano-1H-indazole by recrystallization or column chromatography to obtain the intermediate for the next step.
Part B: Catalytic Hydrogenation of 4-Cyano-1H-indazole
-
Objective: To selectively reduce the nitrile group to a primary amine on a multi-gram to kilogram scale.
-
Reaction Principle: Heterogeneous catalytic hydrogenation using Raney® Nickel in an ammonia/methanol solution. The ammonia is critical to suppress the formation of secondary and tertiary amine impurities by preventing the intermediate imine from reacting with the product amine.[4][15]
Materials & Equipment:
-
4-Cyano-1H-indazole (from Part A)
-
Raney® Nickel (50% slurry in water, ~5-10 wt% loading)
-
Methanol (MeOH)
-
Ammonia (7N solution in MeOH or anhydrous ammonia gas)
-
High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave) equipped with a gas inlet, pressure gauge, vent, mechanical stirrer, and temperature control system.
-
Inert filtration system (e.g., Celite® pad under nitrogen atmosphere)
Step-by-Step Procedure:
-
Catalyst Preparation and Reactor Loading: a. CAUTION: Raney® Nickel is pyrophoric when dry. Handle only as a water slurry in a well-ventilated fume hood. b. In a separate beaker, carefully decant the water from the required amount of Raney® Ni slurry. Wash the catalyst 3-4 times with methanol to remove water. Do not allow the catalyst to become dry. c. Charge the high-pressure reactor with 4-cyano-1H-indazole (1.0 eq) and methanolic ammonia (10-15 vol). d. Under a gentle stream of nitrogen, carefully transfer the methanol-wet Raney® Ni catalyst into the reactor. e. Seal the reactor according to the manufacturer's instructions.
-
Hydrogenation Reaction: a. Begin stirring the reactor contents (e.g., 500-1000 RPM). b. Purge the reactor headspace by pressurizing with nitrogen (to ~50 psi) and venting (to ~5 psi) at least 3-5 times to remove all oxygen. c. Purge the reactor similarly with hydrogen gas 3-5 times. d. Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).[6] e. Heat the reactor to the target temperature (e.g., 40-60 °C). f. The reaction is monitored by the cessation of hydrogen uptake from the gas cylinder. The typical reaction time is 4-12 hours.
-
Reaction Work-up and Catalyst Removal: a. Cool the reactor to ambient temperature. b. Carefully vent the excess hydrogen pressure to atmospheric pressure in a safe manner. c. Purge the reactor headspace with nitrogen 3-5 times to remove all residual hydrogen. d. CAUTION: The catalyst is now highly active and will ignite if exposed to air. All subsequent steps must be performed under an inert nitrogen atmosphere. e. Carefully open the reactor and filter the contents through a pad of Celite® that has been pre-wetted with methanol. f. Wash the reactor and the filter cake with additional methanol to ensure complete recovery of the product. g. The filtrate containing the product can now be safely handled in the air. The filter cake must be quenched carefully. Submerge the Celite® pad and catalyst in a large volume of water and leave it in a safe location until bubbling ceases.
Purification and Isolation Protocol
Purifying primary amines often requires a multi-step approach to remove catalyst residues, unreacted starting material, and any side products. Acid-base extraction is a highly effective and scalable technique.[16][17]
Caption: Scalable purification workflow using acid-base extraction.
Step-by-Step Procedure:
-
Solvent Removal: Concentrate the methanol filtrate from the hydrogenation workup under reduced pressure to obtain a crude oil or solid.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel or reactor and extract 2-3 times with 1M hydrochloric acid. The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Liberation of Free Base: Combine the aqueous layers. While cooling in an ice bath, slowly add a strong base (e.g., 50% NaOH solution) until the pH is > 12. The product will precipitate or form an oil.
-
Final Extraction: Extract the aqueous layer 3 times with fresh ethyl acetate or DCM to recover the purified free base.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or oil. For long-term stability, the product can be isolated as its HCl salt by bubbling HCl gas through a solution of the free base in a suitable solvent like ether or isopropanol.
Analytical Characterization
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₁₀N₃: 148.0875; Found: 148.087x |
| Purity (HPLC) | ≥98.0% (by area at 254 nm) |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1H-Indazol-4-YL)methanamine
Welcome to the technical support center for the purification of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound. The question-and-answer format is intended to provide direct and actionable solutions.
Question 1: My crude this compound appears as a dark, oily residue after synthesis. How can I effectively isolate and purify the product?
Answer:
A dark, oily crude product is a common outcome, often due to the presence of polymeric byproducts and residual high-boiling solvents from the synthetic steps. The primary challenge is to remove these impurities without significant loss of your target compound. Here's a systematic approach:
Step 1: Initial Work-up and Extraction
The basic nature of the amine group in this compound is a key handle for initial purification. An acid-base extraction is highly effective.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Perform an acidic wash with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate or DCM to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer carefully with a base like 10% sodium hydroxide (NaOH) solution until the pH is approximately 9-10. This will deprotonate the amine, causing the free base to precipitate or form an oil.[1]
-
Extract the free base back into an organic solvent (ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, solid or semi-solid product, now ready for further purification.
Step 2: Choosing the Right Purification Technique
After the initial work-up, you have two primary options for further purification: recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material if a suitable solvent system can be identified.
-
Column Chromatography: This is a more versatile technique that can separate compounds with very similar properties.
The choice between these two will depend on the nature and quantity of the remaining impurities.
Question 2: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?
Answer:
Finding the ideal recrystallization solvent requires a balance of solubility: the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Given the polar nature of the indazole ring and the primary amine, a moderately polar solvent or a mixed solvent system is often successful.
Recommended Solvents to Screen:
| Solvent/System | Rationale |
| Isopropanol (IPA) | Often a good starting point for compounds with both hydrogen bond donors and acceptors. |
| Acetonitrile (ACN) | Can be effective, sometimes in combination with a co-solvent. |
| Ethyl Acetate/Heptane | A common mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add heptane dropwise until turbidity persists. |
| Toluene | Can be effective for removing less polar impurities. |
| Water | While soluble in hot water, its high polarity might make it too good of a solvent at room temperature for efficient recovery.[2] However, it can be used in mixed solvent systems. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude material (20-50 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube.
-
Observe solubility at room temperature. If insoluble, heat the mixture gently.
-
If the compound dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.
A patent for separating substituted indazole isomers suggests that a mixed solvent system of acetonitrile and water can be effective for recrystallization.[3]
Question 3: During column chromatography, my product is streaking or co-eluting with a closely related impurity. How can I improve the separation?
Answer:
Streaking and co-elution are common challenges in the chromatography of polar amines. This is often due to strong interactions with the silica gel. Here’s a troubleshooting workflow:
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Detailed Explanation:
-
Add a Basic Modifier: The amine group can interact with acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a base like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase will neutralize these sites and lead to sharper peaks.
-
Increase Mobile Phase Polarity: this compound is quite polar. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM). If your compound is not moving, you will need to increase the percentage of methanol.
-
Switch to Alumina: Basic alumina is a good alternative to silica gel for the purification of basic compounds.
-
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18 column with a mobile phase of water and acetonitrile or methanol) can provide excellent separation.[4]
-
Protect the Amine: In cases of persistent difficulty, you can temporarily protect the primary amine (e.g., as a Boc-carbamate). The protected compound will be less polar and behave more predictably on silica gel. The protecting group can then be removed in a subsequent step.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: Common impurities often arise from the starting materials and side reactions during the synthesis. These can include:
-
Unreacted starting materials: Such as the corresponding alcohol or nitrile precursor.
-
Over-alkylation or N-alkylation products: If alkylating agents are used in the synthesis.[5]
-
Positional isomers: Depending on the synthetic route, you may have isomers where the methanamine group is at a different position on the indazole ring.
-
Byproducts from ring formation: Classical indazole syntheses can sometimes yield isomeric byproducts.[4]
Q2: What is the stability of this compound? How should I store it?
A2: Like many primary amines, this compound can be susceptible to oxidation and degradation over time, especially when exposed to air and light. For long-term storage, it is recommended to store the compound as a hydrochloride salt, which is generally more stable.[5] If you have the free base, store it under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen) and protected from light.
Q3: Can I use NMR spectroscopy to assess the purity of my this compound?
A3: Yes, ¹H NMR is an excellent tool for assessing purity. You should look for:
-
Characteristic peaks: The protons on the indazole ring and the aminomethyl group will have distinct chemical shifts.
-
Absence of impurity peaks: Compare your spectrum to a reference spectrum if available. Pay close attention to the baseline and look for small, unidentifiable peaks.
-
Integration: The integration of the peaks should correspond to the number of protons in the molecule.
For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4]
III. Standard Purification Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.
-
-
Prepare the Sample:
-
Dissolve your crude material in a minimal amount of DCM or the starting mobile phase.
-
If the material is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a solvent like methanol, add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.
-
-
Load the Sample:
-
Carefully add the sample solution or the silica-adsorbed sample to the top of the packed column.
-
-
Elute the Column:
-
Begin elution with a low polarity mobile phase (e.g., 1% MeOH in DCM + 0.1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 2%, 5%, and then 10% MeOH in DCM, all containing 0.1% TEA).
-
The addition of TEA is crucial to prevent streaking of the amine on the column.
-
-
Monitor the Elution:
-
Collect fractions and monitor the separation using TLC.
-
Visualize the spots on the TLC plate under a UV lamp.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visual Representation of the Chromatography Workflow:
Caption: Step-by-step workflow for column chromatography purification.
IV. References
-
Benchchem. (1H-Indazol-4-YL)methanol | 709608-85-5. Available from: --INVALID-LINK--
-
ChemScene. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride | 1334405-46-7. Available from: --INVALID-LINK--
-
ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available from: --INVALID-LINK--
-
Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Available from: --INVALID-LINK--
-
ChemicalBook. Indazole | 271-44-3. Available from: --INVALID-LINK--
References
Technical Support Center: Optimizing Derivatization of (1H-Indazol-4-YL)methanamine
Welcome to the technical support resource for the derivatization of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a bifunctional molecule containing both a primary amine and a reactive indazole ring system, this compound presents unique opportunities and challenges. This document provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction conditions for maximum yield and purity.
Section 1: General Considerations & Proactive Strategy
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of the starting material. This compound possesses two primary sites of nucleophilicity: the exocyclic primary amine (-CH₂NH₂) and the endocyclic nitrogen atoms of the indazole ring (N1 and N2).
-
Primary Amine Reactivity: The aminomethyl group is a potent nucleophile and the intended site for most derivatizations like amide or sulfonamide formation. Its reactivity is generally high but can be influenced by solvent choice and steric factors from the incoming electrophile.
-
Indazole Ring Nucleophilicity: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more stable.[1] The N1 and N2 positions are also nucleophilic and can compete with the primary amine for electrophiles, especially under basic conditions or with highly reactive reagents (e.g., acid chlorides, alkyl halides). This can lead to a mixture of undesired N-substituted byproducts.
To Protect or Not to Protect? The Indazole Nitrogen Dilemma
A frequent question is whether to protect the indazole nitrogen before proceeding with the derivatization of the primary amine. The answer depends on the reaction conditions and the electrophile's reactivity.
When to Consider Protection:
-
Harsh Reaction Conditions: When using highly reactive electrophiles (e.g., acid chlorides without a mild base, or isocyanates) or when heating is required for extended periods.
-
Strong Bases: The use of strong bases like NaH can deprotonate the indazole NH, significantly increasing its nucleophilicity and promoting side reactions.
-
Persistent Side-Product Formation: If you consistently observe byproducts corresponding to acylation or alkylation on the indazole ring.
Common Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and can be applied to the indazole nitrogen.[2] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is also effective for regioselective protection at the N-2 position, which can be useful for directing other reactions if needed.[3][4]
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages |
| Boc | (Boc)₂O, TEA or DMAP, THF/DCM | TFA/DCM or 4M HCl in Dioxane | Robust, common, and offers straightforward removal. |
| SEM | SEM-Cl, NaH, THF | TBAF in THF or aq. HCl in EtOH | Can direct lithiation at the C-3 position if further functionalization is desired.[4] |
Section 2: Troubleshooting Guide for Common Derivatizations
This section is structured in a problem-and-answer format to directly address issues you may encounter.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling between this compound and a carboxylic acid using a standard coupling agent, but I am seeing very low conversion to my desired product. What is going wrong?
Answer: This is a common issue that can stem from several root causes. Let's diagnose it systematically.
Below is a decision-tree diagram to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Amide Coupling Yield.
In-depth Explanation:
-
Reagent Integrity is Paramount: Amide coupling reagents, particularly carbodiimides like EDC and aminium/uronium salts like HATU, are moisture-sensitive. Their degradation leads to inefficient activation of the carboxylic acid, which is the rate-limiting step.
-
Action: Always use freshly opened bottles or reagents stored properly in a desiccator. If in doubt, test the reagents on a simpler amine to confirm their activity.
-
-
Choosing the Right Coupling Agent: Not all coupling agents are created equal. For potentially challenging couplings, a more potent activating agent can make a significant difference.[5]
-
Action: If you are using a carbodiimide like DCC or EDC with an additive (HOBt, Oxyma) and seeing poor results, consider switching to a phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based reagent. These reagents often lead to faster reactions and higher yields, albeit at a higher cost.[5]
Table 2: Comparison of Common Amide Coupling Reagents
Reagent Class Examples Base Required Byproducts Strengths Weaknesses Carbodiimide EDC, DCC, DIC Typically None (but base is added for amine salt) Water-soluble urea (EDC), Insoluble urea (DCC) Cost-effective, widely used. Slower, risk of racemization, DCC byproduct can be difficult to remove. Aminium/Uronium HATU, HBTU Non-nucleophilic base (DIPEA, 2,4,6-collidine) Tetramethylurea High efficiency, fast reactions, low racemization. More expensive, byproducts can complicate purification. | Phosphonium | PyBOP, PyAOP | Non-nucleophilic base (DIPEA) | Hexamethylphosphoramide (HMPA)-related | High efficiency, good for sterically hindered amines. | Byproducts can be toxic. |
-
-
Optimizing Reaction Parameters:
-
Solvent: Dichloromethane (DCM) is a common choice, but for less soluble substrates or sluggish reactions, a more polar, higher-boiling solvent like N,N-Dimethylformamide (DMF) can be beneficial.
-
Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-60 °C can overcome the activation energy barrier for sterically hindered or electronically deactivated substrates.[6]
-
Base: A non-nucleophilic amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to neutralize the acid formed during the reaction and to free the primary amine if it is used as a salt (e.g., hydrochloride). Use 2-3 equivalents.
-
Issue 2: Complex Product Mixture in Sulfonamide Synthesis
Question: I reacted this compound with a sulfonyl chloride and pyridine, but my LC-MS shows multiple products, including a di-sulfonated species. How can I improve selectivity?
Answer: This issue points directly to the competing nucleophilicity of the indazole nitrogen. The primary amine reacts to form the desired sulfonamide, but the indazole nitrogen can also be sulfonated. Furthermore, the initially formed sulfonamide NH is acidic and can be deprotonated, leading to a second sulfonylation.
Solutions:
-
Control Stoichiometry: Carefully add just over 1.0 equivalent (e.g., 1.05-1.1 eq.) of the sulfonyl chloride slowly to a solution of the amine. This minimizes the amount of excess electrophile available to react at other sites.
-
Optimize Base and Temperature:
-
Pyridine often acts as both a base and a catalyst. However, using a bulkier, non-nucleophilic base like DIPEA might reduce side reactions.
-
Run the reaction at 0 °C to room temperature. Avoid heating, as it will likely promote over-reaction.
-
-
Protect the Indazole: This is the most robust solution for achieving clean, selective sulfonylation at the primary amine. Protect the indazole with a Boc group first. The Boc group is stable to the sulfonylation conditions and can be easily removed afterward if desired.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
Caption: Standard Workflow for a HATU-mediated Amide Coupling Reaction.
Detailed Steps:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add a solution of this compound (1.1-1.2 eq.) in a small amount of DMF.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired amide.
Section 3: Frequently Asked Questions (FAQs)
Q1: My final derivatized product is very polar and difficult to extract from the aqueous workup. What are my options?
A1: This is common for indazole derivatives, which contain multiple nitrogen atoms capable of hydrogen bonding.
-
Alternative Extraction Solvents: Try extractions with a more polar solvent system like a 9:1 mixture of DCM/Isopropanol.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and can drive your compound into the organic layer.
-
Reverse-Phase Purification: If extraction fails, consider directly loading the concentrated crude material (or an aqueous solution of it) onto a C18 reverse-phase column for purification.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetone/Water) can be an effective purification method.[7]
Q2: I am performing a reductive amination with an aldehyde, but the reaction is slow and incomplete. Should I change my reducing agent?
A2: Slow imine formation is often the problem, not the reduction itself.
-
pH is Critical: The initial condensation of the amine and aldehyde to form the iminium ion is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid (0.5-1.0 eq) can catalyze this step.
-
Choice of Reductant: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for reductive aminations as it is mild, tolerant of slightly acidic conditions, and selective for imines over aldehydes.[8] If using the harsher sodium cyanoborohydride (NaBH₃CN), ensure the pH remains controlled to avoid the release of toxic HCN gas.[8]
-
Dehydrating Agent: Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can drive the equilibrium towards iminium ion formation by removing the water byproduct.
Q3: How can I confirm if an unwanted side reaction has occurred on the indazole nitrogen?
A3: Spectroscopic analysis is key.
-
¹H NMR: Look for the disappearance of the broad indazole N-H proton signal, which typically appears far downfield (>10 ppm). Also, look for the appearance of new aromatic signals or shifts in the existing indazole protons, which can indicate N1 vs. N2 substitution. NOE experiments can often definitively distinguish between N1 and N2 isomers.[4]
-
Mass Spectrometry: An increase in mass corresponding to the addition of your electrophile (e.g., an acyl or sulfonyl group) to the parent amine product would suggest a double derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (1H-Indazol-4-YL)methanamine
Welcome to the technical support center for the synthesis of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important compound, with a focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common synthetic routes to this compound, and what is the primary precursor?
The most prevalent and industrially scalable synthesis of this compound involves the reduction of 4-cyano-1H-indazole. This precursor is typically synthesized through various methods, including the cyclization of appropriately substituted phenylhydrazones or via palladium-catalyzed cross-coupling reactions. The choice of reducing agent for the nitrile group is a critical step that significantly influences the purity and yield of the final product.
Question 2: During the reduction of 4-cyano-1H-indazole, I'm observing significant amounts of secondary and tertiary amine impurities. What causes this and how can it be prevented?
The formation of secondary ((R-CH2)2NH) and tertiary ((R-CH2)3N) amines is a classic side reaction in nitrile reductions.[1][2] This occurs when the initially formed primary amine attacks the intermediate imine, which is generated during the reduction process. This subsequent reaction leads to the formation of a secondary imine, which is then further reduced to the secondary amine. This process can repeat to form a tertiary amine.
Causality and Mitigation Strategies:
-
Reaction Mechanism: The lone pair of the primary amine product acts as a nucleophile, attacking the electrophilic carbon of the imine intermediate. This is often favored under conditions that allow for the accumulation of the imine intermediate.
-
Catalyst Choice: The choice of catalyst is paramount for selectivity. While Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are commonly used, they can also promote the formation of secondary and tertiary amines.[2] Cobalt-based catalysts, such as cobalt boride, can offer higher selectivity for the primary amine.
-
Solvent and pH: The reaction environment plays a crucial role. Performing the reduction in the presence of ammonia or ammonium hydroxide can help suppress the formation of these byproducts.[3] The ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary and tertiary amine formation.
-
Steric Hindrance: While not always controllable, substrates with greater steric hindrance around the nitrile group can slow down the rate of the side reactions.
Question 3: I'm using Lithium Aluminum Hydride (LiAlH4) for the reduction and observing incomplete conversion and the formation of an aldehyde byproduct. What's going wrong?
While LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines, improper reaction conditions can lead to incomplete reaction or the formation of the corresponding aldehyde (4-formyl-1H-indazole).[4]
Troubleshooting Steps:
-
Stoichiometry and Purity of LiAlH4: Ensure that a sufficient excess of fresh, high-quality LiAlH4 is used. LiAlH4 is highly reactive and can be deactivated by moisture.
-
Reaction Temperature: The initial addition of the nitrile to the LiAlH4 slurry should typically be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then often allowed to warm to room temperature or gently heated to ensure complete conversion.
-
Workup Procedure: The formation of the aldehyde can occur during the aqueous workup if the intermediate imine is hydrolyzed before it is fully reduced. A careful and controlled workup is essential. The mechanism involves the initial reduction to an imine, which, upon hydrolysis, yields the aldehyde.[2]
-
Alternative Reducing Agents: If issues persist, consider alternative hydride reagents like borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2), which can offer different selectivity profiles.[3][5]
Question 4: My final product is contaminated with a compound that appears to be the starting material, 4-cyano-1H-indazole. What are the likely causes of incomplete reaction during catalytic hydrogenation?
Incomplete conversion during catalytic hydrogenation is a common issue that can stem from several factors related to the catalyst, reaction conditions, and substrate purity.[6]
Troubleshooting Guide for Incomplete Hydrogenation:
-
Catalyst Activity:
-
Poisoning: The catalyst's active sites can be blocked by impurities such as sulfur or certain nitrogen-containing compounds.[6] Ensure high purity of the starting material, solvents, and hydrogen gas.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[6][7] It is often best to use a fresh batch of catalyst.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient. Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate and completeness.[6][7]
-
Poor Agitation: Inefficient stirring leads to poor mass transfer between the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, slowing down the reaction.[6]
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating. However, excessive heat can lead to side reactions or catalyst deactivation.[6]
-
-
Substrate and Solvent:
-
Poor Solubility: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently. Common solvents include ethanol, methanol, and ethyl acetate.[7]
-
Question 5: Are there any side products that can arise from the synthesis of the 4-cyano-1H-indazole precursor itself?
Yes, the synthesis of the indazole ring system can present its own set of challenges, leading to isomeric impurities or byproducts. The specific side products will depend on the synthetic route employed. For instance, in syntheses involving cyclization reactions, regioisomeric indazoles can sometimes be formed. It is crucial to purify the 4-cyano-1H-indazole precursor thoroughly before proceeding with the reduction step to avoid carrying over impurities into the final product.
Summary of Common Side Products
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| Secondary Amine | ((1H-Indazol-4-yl)methyl)₂NH | Catalytic hydrogenation, accumulation of imine intermediate | Add ammonia/ammonium hydroxide, choose a selective catalyst (e.g., cobalt-based), optimize reaction conditions.[2][3] |
| Tertiary Amine | ((1H-Indazol-4-yl)methyl)₃N | Prolonged reaction times or aggressive conditions during catalytic hydrogenation | Shorter reaction times, milder conditions, use of ammonia.[1][2] |
| 4-Formyl-1H-indazole | 1H-Indazole-4-carbaldehyde | Incomplete reduction with hydride reagents (e.g., LiAlH₄) followed by hydrolysis of the imine intermediate | Use sufficient excess of fresh reducing agent, control reaction temperature, careful workup.[2][4] |
| Unreacted 4-cyano-1H-indazole | 1H-Indazole-4-carbonitrile | Incomplete reduction due to catalyst deactivation, insufficient hydrogen pressure, or poor solubility | Use fresh, active catalyst, increase hydrogen pressure, ensure adequate stirring and solubility.[6][7] |
Experimental Protocol: Optimized Reduction of 4-cyano-1H-indazole
This protocol is designed to minimize the formation of secondary and tertiary amine byproducts during the catalytic hydrogenation of 4-cyano-1H-indazole.
Materials:
-
4-cyano-1H-indazole
-
Anhydrous Ethanol
-
Ammonium Hydroxide (28-30% solution)
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, add 4-cyano-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material, followed by ammonium hydroxide (approximately 10-20% of the solvent volume).
-
Catalyst Addition: Carefully add Raney Nickel (5-10 wt% of the substrate) to the reaction mixture under a stream of inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the primary synthetic route to this compound from 4-cyano-1H-indazole and highlights the points where common side products are formed.
Caption: Synthetic pathway and formation of side products.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Crystallization of (1H-Indazol-4-YL)methanamine
Welcome to the technical support center for the crystallization of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical techniques to overcome common challenges encountered during the crystallization of this important heterocyclic amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common challenge in the crystallization of organic amines.[1] It occurs when the solute separates from a supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation, rapid cooling, or the presence of impurities that inhibit nucleation.
Causality and Strategic Solutions:
-
Reduce Supersaturation: A solution that is too concentrated will favor the formation of an amorphous oil over an ordered crystal lattice.
-
Action: After dissolving your compound at an elevated temperature, add a small amount of additional solvent (5-10% v/v) to slightly reduce the concentration before cooling.[1]
-
-
Control Cooling Rate: Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice, leading to the formation of a disordered oil.
-
Action: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process further. Once at room temperature, proceed with gradual cooling in a refrigerator or ice bath.[1]
-
-
Introduce a Nucleation Site with Seeding: The presence of a seed crystal provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.
-
Action: If you have a small amount of solid material, add a single, well-formed crystal (a "seed crystal") to the slightly supersaturated solution as it cools.[1] If no seed crystal is available, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.
-
-
Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Action: Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., water, hexane, or diethyl ether) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.
-
Q2: I'm getting very fine needles or a powder, but I need larger, more defined crystals. How can I control the crystal habit?
A2: Crystal habit (the external shape of a crystal) is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Fine needles or powders are often the result of rapid nucleation and growth.
Causality and Strategic Solutions:
-
Slower Crystallization: Slower crystal growth allows for the formation of larger, more well-defined crystals.
-
Action: Employ a very slow cooling rate. Consider vapor diffusion by dissolving your compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent will gradually induce crystallization.
-
-
Solvent Choice: The solvent can influence which crystal faces grow faster.
-
Action: Experiment with different solvents or solvent mixtures. Aromatic solvents like toluene or xylenes might promote different crystal habits compared to alcoholic or ethereal solvents due to pi-stacking interactions with the indazole ring.
-
-
Impurity Effects: Impurities can adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal shape.[2][3]
-
Action: Ensure your starting material is of high purity. If you suspect impurities, consider an additional purification step such as column chromatography or a preliminary recrystallization before the final, slow crystallization.
-
Q3: The yield of my crystallized this compound is consistently low. What are the likely causes and how can I improve it?
A3: Low yield can be attributed to several factors including incomplete precipitation, losses during transfer, or the formation of soluble complexes.
Causality and Strategic Solutions:
-
Sub-optimal Solvent System: The compound may still have significant solubility in the mother liquor even at low temperatures.
-
Action: Your solvent screening should aim for a system with a steep solubility curve. If using a co-solvent system, carefully optimize the ratio of the solvent and anti-solvent to maximize precipitation.
-
-
Incomplete Precipitation: Insufficient cooling time or temperature can leave a significant amount of product in the solution.
-
Action: Ensure the crystallization mixture is allowed to stand at the final low temperature for a sufficient period (e.g., several hours to overnight) to allow for maximum precipitation.
-
-
Formation of Soluble Salts: Amines can react with acidic impurities or even atmospheric carbon dioxide to form salts, which may have different solubility profiles.
-
Action: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric components. Ensure all solvents are free from acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: The choice of solvent is critical and often requires empirical screening. Given the structure of this compound, which contains a polar aminomethyl group and a moderately polar indazole ring system, a range of solvents should be considered. The indazole core provides some lipophilic character, while the aminomethyl group allows for hydrogen bonding.[4]
Solvent Selection Strategy:
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are good starting points as they can engage in hydrogen bonding with the amine and the indazole nitrogens.
-
Polar Aprotic Solvents: Acetonitrile, ethyl acetate, and acetone can also be effective.
-
Non-polar Solvents: Heptane, hexane, and toluene are likely to be poor solvents on their own but can be excellent anti-solvents when used in combination with a more polar solvent.
-
Co-solvent Systems: Mixtures such as ethanol/water, methanol/diethyl ether, or ethyl acetate/heptane often provide the necessary solubility gradient for successful crystallization.
Expected Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The aminomethyl and indazole groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetonitrile, Ethyl Acetate | Moderate | Dipole-dipole interactions with the polar functional groups will facilitate dissolution. |
| Non-polar | Toluene, Heptane, Hexane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. These are good candidates for anti-solvents. |
Q2: Should I be concerned about polymorphism with this compound?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physicochemical properties. While there is no specific literature detailing the polymorphism of this compound, the parent 1H-indazole is known to form complex supramolecular structures.[5] It is plausible that this compound could also exhibit polymorphism.
Key Considerations:
-
Screening: It is prudent to perform a polymorph screen by crystallizing the compound under a variety of conditions (different solvents, cooling rates, and temperatures).
-
Characterization: Characterize the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystalline forms.
Q3: How can I form a hydrochloride salt of this compound for crystallization?
A3: Converting the freebase to a salt, such as the hydrochloride salt, is a common strategy to improve crystallinity and aqueous solubility. The protonated amine group can form strong hydrogen bonds, often leading to a more robust crystal lattice.[6]
Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolve the this compound freebase in a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. A stoichiometric amount or a slight excess of HCl is typically used.
-
The hydrochloride salt may precipitate directly. If not, the solution can be heated to ensure complete dissolution and then cooled slowly to induce crystallization.
-
Alternatively, an anti-solvent can be added to the solution of the salt to promote precipitation.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place a small amount (10-20 mg) of this compound into several vials.
-
Add a small volume (0.2 mL) of a test solvent to each vial at room temperature. Observe for solubility.
-
If the compound is insoluble, heat the vial gently and observe for dissolution. If it dissolves, it is a potential crystallization solvent.
-
Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
For compounds that are highly soluble at room temperature, consider these as the "good solvent" in a co-solvent system and add an anti-solvent dropwise until turbidity is observed.
Protocol 2: Seeding Technique to Induce Crystallization
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly.
-
Once the solution is slightly below the saturation temperature (you can determine this by observing the temperature at which the last crystals dissolve upon heating), add a single, well-formed seed crystal.
-
Cover the flask and allow it to continue cooling slowly and undisturbed. Crystal growth should initiate from the seed crystal.
Visualizing Crystallization Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the solubility of (1H-Indazol-4-YL)methanamine for biological assays
Technical Support Center: (1H-Indazol-4-YL)methanamine Solubility
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound for biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound featuring an indazole core, which is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] Its structure consists of a fused benzene and pyrazole ring system with a methanamine (-CH2NH2) substituent. While this amine group can enhance aqueous solubility, especially under acidic conditions, the relatively large, hydrophobic indazole ring system can lead to poor solubility in neutral aqueous buffers commonly used for biological assays.[4][5] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay data.
Q2: What is the first step I should take to dissolve this compound?
The standard industry practice is to first attempt to create a high-concentration stock solution in an organic solvent.[6][7][8] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvation power and miscibility with aqueous media.[9]
-
Initial Recommendation: Prepare a 10 mM or higher stock solution in 100% anhydrous DMSO. Use gentle vortexing or sonication to aid dissolution.
-
Causality: DMSO is a strong aprotic solvent capable of disrupting the crystal lattice energy of the solid compound. Creating a concentrated organic stock allows for minimal volumes to be added to your aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts.[10][11]
Q3: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
This is a common issue known as "compound crashing" or precipitation. It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of your compound in the assay buffer has exceeded its maximum aqueous solubility limit.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance for DMSO is highly cell-line and assay-dependent. However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring ≤0.1%.[9][12] Concentrations above 1% can cause significant cytotoxicity, alter membrane permeability, and interfere with assay signals.[12][13][14][15] It is critical to run a "vehicle control" (assay buffer + equivalent percentage of DMSO) to determine the tolerance of your specific system.
Troubleshooting Guide: Enhancing Aqueous Solubility
If you are encountering precipitation or cannot achieve the desired final concentration in your assay buffer, follow this systematic troubleshooting workflow.
Caption: Decision workflow for troubleshooting solubility issues.
Issue 1: Precipitation from DMSO Stock in Neutral Buffer
Root Cause Analysis: this compound contains a primary amine group (-NH2). Amines are basic and can be protonated to form a positively charged ammonium salt (-NH3+).[4] This salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[4][9] The pKa of the conjugate acid of a similar compound, (1-Methyl-1H-indazol-4-yl)methanamine, is predicted to be around 8.86, suggesting that at a physiological pH of ~7.4, a significant portion of the compound will be in its less soluble, neutral form.
Solution 1: pH Modification
By preparing the stock solution or the final assay buffer at a lower pH, you can shift the equilibrium towards the protonated, more soluble form.
-
Prepare Acidic Diluent: Prepare a 10 mM HCl solution in Milli-Q water.
-
Initial Dissolution: Weigh the solid this compound and dissolve it in the 10 mM HCl solution to create a primary stock (e.g., 10 mM). The amine will be protonated to its hydrochloride salt form in situ.
-
Intermediate Dilution (Optional): If needed, perform an intermediate dilution of this acidic stock in a 50:50 mixture of DMSO:10 mM HCl. This maintains solubility while introducing an organic solvent if required for subsequent steps.
-
Final Dilution: Serially dilute the stock into your final assay buffer.
-
Self-Validation Check: After preparing the highest concentration for your assay, let the solution sit for 30-60 minutes and visually inspect for any precipitation or cloudiness. Also, verify that the final pH of your assay well is not significantly altered to a point that would affect your biological system.
Issue 2: pH Modification is Incompatible with the Assay
Root Cause Analysis: Some biological assays, particularly those involving live cells or pH-sensitive enzymes, cannot tolerate a significant drop in pH. In these cases, an alternative strategy is needed that does not rely on altering the protonation state of the compound.
Solution 2: Employing a Cosolvent System
A cosolvent is a water-miscible organic solvent used in small amounts to increase the solubility of a poorly soluble compound.[11][16][17] This works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic indazole core.
| Cosolvent | Recommended Starting % (Final Assay) | Pros | Cons & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[9] | Can be cytotoxic at >1%.[12][14][15] May interfere with some enzyme assays or bind to target proteins.[13] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines. Volatile. | Can cause protein denaturation at higher concentrations. |
| PEG 400 (Polyethylene Glycol 400) | 1-5% | Generally low toxicity. Good for oral formulations.[18] | Can be viscous. May affect cell membranes. |
| Propylene Glycol | 1-5% | Common pharmaceutical excipient. Low toxicity.[18] | Can be viscous. Potential for mild cellular stress. |
-
Prepare High-Concentration Stock: Prepare a 20 mg/mL stock of this compound in 100% DMSO (or an alternative like DMF if necessary).
-
Create Cosolvent-Buffer Mixes: Prepare a series of your final assay buffer containing different percentages of your chosen cosolvent (e.g., Buffer + 1% DMSO, Buffer + 5% PEG 400).
-
Test Dilution: Add the high-concentration stock to the cosolvent-buffer mixes to achieve your desired final compound concentration. For example, to achieve a 100 µM final concentration with 1% DMSO from a 10 mM DMSO stock, you would perform a 1:100 dilution.
-
Self-Validation Check:
-
Visual Inspection: Observe the solutions immediately and after 1-2 hours for any signs of precipitation.
-
Vehicle Control: Critically, you must run parallel experiments with the cosolvent-buffer mixes without your compound to ensure the cosolvent itself does not affect your assay readout (e.g., cell viability, enzyme activity).
-
Caption: Ionization equilibrium of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Why are amines soluble in nature? - askIITians [askiitians.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. fastercapital.com [fastercapital.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. quora.com [quora.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cosolvent system: Significance and symbolism [wisdomlib.org]
- 18. spokesciences.com [spokesciences.com]
avoiding racemization during the synthesis of chiral (1H-Indazol-4-YL)methanamine derivatives
Welcome to the technical support center for the synthesis of chiral (1H-Indazol-4-YL)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to help you maintain stereochemical integrity throughout your synthetic routes.
Introduction
Chiral this compound derivatives are a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of these molecules in an enantiomerically pure form is often a critical requirement, as the desired therapeutic effects are typically associated with a single enantiomer. However, a common and significant challenge encountered during their synthesis is racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical activity and potentially compromising the efficacy and safety of the final compound.
This guide provides a comprehensive overview of the potential causes of racemization in the synthesis of chiral this compound derivatives and offers practical strategies and detailed protocols to mitigate this issue.
Understanding Racemization in the Synthesis of this compound Derivatives
The primary cause of racemization in the synthesis of chiral this compound and its derivatives is the lability of the proton at the chiral center (the carbon atom bearing the amino group). This is particularly pronounced when this carbon is benzylic or in a similarly activated position, as is the case with the indazolyl group. The presence of either acidic or basic conditions can facilitate the removal of this proton, leading to the formation of a planar, achiral intermediate (an imine or a carbanion stabilized by the aromatic indazole ring). Subsequent non-stereoselective reprotonation of this intermediate results in the formation of a racemic mixture.
Key Factors Influencing Racemization:
-
Base/Acid Strength: Strong bases are particularly effective at deprotonating the chiral center, leading to rapid racemization.[1][2] The choice of base and its stoichiometry are therefore critical. Similarly, acidic conditions can promote racemization through the formation of an imine intermediate.
-
Temperature: Higher reaction temperatures increase the rate of racemization.[3][4][5] Reactions should generally be run at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in the racemization process.[5]
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, increase the likelihood of racemization.
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of a chiral amine.
Recommended Synthetic Strategies to Avoid Racemization
The most effective way to obtain enantiomerically pure this compound derivatives is to employ a synthetic strategy that either avoids the formation of a racemic mixture altogether or uses mild conditions for the resolution of a racemate.
Asymmetric Synthesis from Prochiral Precursors
Starting from a prochiral precursor and introducing the chirality in a controlled manner is often the most elegant and efficient approach.
-
Asymmetric Reduction of Imines: The most direct route involves the asymmetric reduction of a pre-formed or in-situ generated imine. This can be achieved using chiral catalysts. Ruthenium-based catalysts, for example, have been shown to be highly effective for the direct reductive amination of ketones.[6]
-
Enantioselective Reduction of Nitriles: Conversion of a 4-cyano-1H-indazole to the corresponding amine via enantioselective reduction is another viable strategy.[7][8] Various reducing agents and catalytic systems can be employed for this transformation.[9][10][11]
-
Biocatalysis: Enzymatic methods, such as those using reductive aminases or transaminases, can offer excellent enantioselectivity under mild reaction conditions.[12][13][14]
Use of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[15] For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are particularly effective.[16]
Caption: Workflow for chiral amine synthesis using a chiral auxiliary.
Chiral Resolution of a Racemic Mixture
If starting with a racemic mixture of this compound, chiral resolution can be employed. The classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization.[17][18][19]
Comparison of Common Chiral Resolving Agents for Amines:
| Chiral Resolving Agent | Acid Type | Key Advantages | Considerations |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | Readily available, inexpensive, widely documented.[17] | May require multiple recrystallizations to achieve high enantiomeric excess. |
| (S)-(-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Often provides high enantiomeric excess in a single crystallization.[17] | More expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, effective for less basic amines.[17][20] | Can be more challenging to remove after resolution. |
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (ee) in the Final Product | - Racemization during the reaction or workup. - Inefficient chiral catalyst or auxiliary. - Incomplete separation of diastereomers during resolution. | - Reduce Temperature: Lower the reaction temperature.[3][4] - Use a Weaker Base: If a base is used, switch to a sterically hindered, non-nucleophilic base with lower basicity (e.g., N-methylmorpholine instead of triethylamine).[1] - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete. - Optimize Catalyst/Auxiliary: Screen different chiral catalysts or auxiliaries. - Improve Resolution: For diastereomeric salt resolution, try different solvents and recrystallization conditions. Perform multiple recrystallizations if necessary. |
| Product is Completely Racemic | - Use of a strong base or high temperatures for an extended period. - Achiral reaction conditions were inadvertently used. | - Re-evaluate the entire synthetic procedure for potential sources of racemization. - Confirm the chirality of all starting materials and reagents. - Run the reaction at a significantly lower temperature as a test. |
| Inconsistent Results Between Batches | - Variations in reagent quality (e.g., moisture content). - Inconsistent reaction temperatures or times. | - Use fresh, high-purity reagents. - Ensure precise control over reaction parameters (temperature, time, stirring rate). |
Frequently Asked Questions (FAQs)
Q1: At which steps of the synthesis is racemization most likely to occur?
A1: Racemization is most likely to occur during any step that involves the use of strong bases or acids, or high temperatures, especially after the chiral center has been established. This includes deprotection steps, salt formations, and extractions if not performed under carefully controlled pH.
Q2: Can I use a strong base like sodium hydroxide for workup?
A2: It is highly advisable to avoid strong bases like NaOH or KOH during the workup of a chiral amine that is prone to racemization. A milder inorganic base like sodium bicarbonate or a weak organic base should be used instead.
Q3: Is there a preferred solvent for minimizing racemization?
A3: The choice of solvent is highly substrate and reaction-dependent. However, non-polar aprotic solvents are often preferred as they are less likely to promote the formation of ionic intermediates that can lead to racemization. It is always best to screen a few solvents to find the optimal one for your specific reaction.
Q4: How can I tell if my product is racemizing during the reaction?
A4: The best way to monitor for racemization is to take aliquots from the reaction mixture at different time points, quench them under non-racemizing conditions, and analyze the enantiomeric excess by chiral HPLC or SFC.
Experimental Protocols
Protocol 1: Asymmetric Synthesis using Ellman's Auxiliary
This protocol is a general guideline for the asymmetric synthesis of a primary amine from a ketone.
-
Formation of the Sulfinylimine:
-
Dissolve the 4-formyl-1H-indazole (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in a suitable solvent (e.g., THF or CH2Cl2).
-
Add a dehydrating agent (e.g., anhydrous CuSO4 or Ti(OEt)4) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the solid and concentrate the filtrate under reduced pressure to obtain the crude sulfinylimine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude sulfinylimine in an appropriate solvent (e.g., THF) and cool the solution to -78 °C.
-
Slowly add a reducing agent (e.g., NaBH4) and stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude product from the previous step in methanol.
-
Add a solution of HCl in dioxane and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify the resulting amine, typically as its hydrochloride salt, by recrystallization or chromatography.
-
Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid
This protocol provides a general procedure for the resolution of a racemic amine.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals and determine their diastereomeric purity (e.g., by NMR or by liberating a small sample of the amine and analyzing its enantiomeric excess by chiral HPLC).
-
If necessary, recrystallize the salt from the same or a different solvent system to improve the diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Cool the mixture in an ice bath and slowly add a mild base (e.g., saturated aqueous NaHCO3 solution) until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Transformations from Nitriles to NH2 -α-Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pharmtech.com [pharmtech.com]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Reactivity of the Amine Group in (1H-Indazol-4-YL)methanamine
Last Updated: 2026-01-05
Introduction
Welcome to the technical support center for (1H-Indazol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. While the indazole moiety is a privileged scaffold in medicinal chemistry, the primary amine of this compound can exhibit lower than expected reactivity in common transformations such as acylation and alkylation.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve your synthetic goals.
The reduced reactivity of the amine group can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the indazole ring system can decrease the nucleophilicity of the adjacent benzylic amine.[2] This guide will explore strategies to mitigate these effects and successfully perform your desired chemical modifications.
Troubleshooting Common Reactions
This section addresses specific issues encountered during common synthetic transformations involving this compound. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Issue 1: Incomplete or Failed Amide Coupling (Acylation)
Problem: Low to no conversion observed when attempting to form an amide bond with this compound using standard coupling reagents (e.g., HATU, HOBt/EDC).
Probable Cause: The primary amine of this compound is electronically deactivated by the adjacent indazole ring, rendering it a poor nucleophile. Standard coupling conditions may not be sufficiently activating to drive the reaction to completion.[3][4][5]
Solutions:
-
Activation of the Carboxylic Acid:
-
Acyl Fluorides: Conversion of the carboxylic acid to a more reactive acyl fluoride can significantly improve reaction rates with poorly nucleophilic amines.[3][4][5] This can be achieved in situ using reagents like XtalFluor-E or TFFH.
-
Mixed Anhydrides: The use of chloroformates, such as isobutyl chloroformate, to form a mixed anhydride can provide a highly activated electrophile for the acylation reaction.[6]
-
-
Forced Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature, including the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.[3][4][5]
-
High-Pressure Conditions: While less common for standard laboratory synthesis, high-pressure conditions can also accelerate sluggish reactions.
-
-
Alternative Coupling Reagents:
-
Uronium/Guanidinium Reagents: While HATU may be insufficient, other potent coupling reagents like COMU or T3P could be more effective.
-
Potassium Acyltrifluoroborates (KATs): These reagents can condense with amines to form intermediates that can be oxidized to amides, offering a coupling-agent-free alternative.[7]
-
Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for poor amide coupling.
Issue 2: Poor Yields in N-Alkylation Reactions
Problem: Difficulty in achieving high yields for the N-alkylation of the primary amine of this compound with alkyl halides.
Probable Cause: Similar to acylation, the reduced nucleophilicity of the amine can lead to slow reaction rates. Additionally, over-alkylation to form the tertiary amine and even a quaternary ammonium salt can be a competing side reaction.[8] The indazole nitrogen atoms can also compete for alkylation, though this is generally less of an issue with the exocyclic amine being more accessible.[9][10][11]
Solutions:
-
Choice of Base and Solvent:
-
Non-Nucleophilic Bases: Employing a non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA) can prevent the base from competing with the substrate for the alkylating agent.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and accelerate the reaction.
-
-
Control of Stoichiometry:
-
Excess Amine: Using a slight excess of the this compound can help to minimize over-alkylation by ensuring the alkylating agent is consumed primarily by the starting material.
-
-
Alternative Alkylation Strategies:
-
Reductive Amination: If the desired modification is the introduction of an alkyl group, reductive amination with the corresponding aldehyde or ketone can be a more efficient and controllable method.
-
Comparative Table of Alkylation Conditions
| Method | Alkylating Agent | Base | Solvent | Temperature | Typical Issues |
| Direct Alkylation | Alkyl Halide | K2CO3, DIPEA | DMF, Acetonitrile | RT to 80 °C | Low conversion, Over-alkylation |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)3, NaBH3CN | DCE, MeOH | RT | Formation of imine intermediate |
Frequently Asked Questions (FAQs)
Q1: Why is the amine group in this compound less reactive than a typical benzylic amine?
A1: The indazole ring is an electron-withdrawing aromatic system. This electronic effect reduces the electron density on the exocyclic primary amine, thereby decreasing its nucleophilicity and basicity.[2]
Q2: Can the indazole N-H be protected to improve the reactivity of the exocyclic amine?
A2: Yes, protection of the indazole nitrogen can be a viable strategy. Common protecting groups for indazoles include Boc, SEM, and THP.[12] Protection can prevent side reactions at the indazole nitrogen and may subtly alter the electronic properties of the ring, potentially influencing the reactivity of the exocyclic amine. However, this adds extra steps to the synthesis (protection and deprotection).
Q3: Are there any specific analytical techniques to monitor the progress of these sluggish reactions?
A3: In addition to standard techniques like TLC and LC-MS, 1H NMR can be very useful. Monitoring the disappearance of the starting material protons and the appearance of the product protons can provide a clear indication of reaction progress. For example, in an acylation reaction, the shift of the methylene protons adjacent to the amine will be a key diagnostic signal.
Q4: I am observing the formation of multiple products in my alkylation reaction. What could be the cause?
A4: Multiple products in an alkylation reaction could be due to over-alkylation (formation of the tertiary amine) or alkylation at one of the indazole nitrogens.[8] To troubleshoot this, you can try using a milder alkylating agent, a less polar solvent, or a slight excess of the amine starting material. Analyzing the product mixture by LC-MS and NMR will be crucial to identify the byproducts and optimize the reaction conditions.
Detailed Experimental Protocols
Protocol 1: Enhanced Amide Coupling via Acyl Fluoride Intermediate[3][4][5]
This protocol is adapted for poorly reactive amines and is suitable for this compound.
-
Carboxylic Acid Activation:
-
In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add a suitable fluorinating agent such as XtalFluor-E (1.3 equiv.) and a non-nucleophilic base like DIPEA (2.5 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes to an hour to allow for the formation of the acyl fluoride.
-
-
Amine Coupling:
-
To the activated carboxylic acid mixture, add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or LC-MS. Microwave heating can also be employed to accelerate the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reaction Scheme: Acyl Fluoride Mediated Amide Coupling
Caption: Workflow for amide coupling via an acyl fluoride intermediate.
Protocol 2: Reductive Amination
This protocol provides a reliable alternative to direct alkylation for the introduction of alkyl groups.
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) or sodium cyanoborohydride (NaBH3CN, 1.5 equiv.), portion-wise to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. francis-press.com [francis-press.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. d-nb.info [d-nb.info]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with (1H-Indazol-4-YL)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-Indazol-4-YL)methanamine. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. By understanding the underlying principles of indazole reactivity, you can strategically control reaction outcomes and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is yielding a mixture of N-1 and N-2 isomers. How can I favor one over the other?
This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is highly dependent on a combination of electronic and steric factors, as well as the reaction conditions employed.[1][2][3] The two nitrogen atoms of the indazole ring have different steric and electronic environments, leading to the formation of both N-1 (thermodynamically more stable) and N-2 (often the kinetic product) isomers.[4][5]
Troubleshooting & Strategies:
-
Kinetic vs. Thermodynamic Control:
-
For N-2 Selectivity (Kinetic Product): Employing strong, non-coordinating bases and highly reactive alkylating agents at low temperatures can favor the kinetic N-2 product.[6] For instance, using a strong acid catalyst like triflic acid (TfOH) with diazo compounds has been shown to be highly selective for the N-2 position.[7]
-
For N-1 Selectivity (Thermodynamic Product): Using conditions that allow for equilibration, such as weaker bases and higher temperatures, can favor the more thermodynamically stable N-1 isomer.[3] Some protocols have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is effective for achieving N-1 selectivity.[1][8][9]
-
-
Protecting Group Strategy: The aminomethyl group at the C4 position can be temporarily protected to prevent side reactions and potentially influence the electronic properties of the indazole ring. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the N-1/N-2 ratio.[1][2] For example, solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[1][2]
| Condition | Favored Isomer | Rationale | Reference |
| NaH in THF | N-1 | Promotes thermodynamic control. | [1][8][9] |
| TfOH with diazo compounds | N-2 | Favors the kinetic product under acidic conditions. | [7] |
| NaHMDS in THF vs. DMSO | Varies | Solvent polarity influences the reaction pathway. | [1][2] |
Q2: I am attempting an electrophilic substitution on the benzene ring of this compound, but I'm getting poor regioselectivity. Where should I expect substitution to occur and how can I control it?
Electrophilic substitution on the indazole ring can be complex due to the presence of two rings and multiple potential reaction sites.[10] The outcome is governed by the directing effects of both the pyrazole and the aminomethyl-substituted benzene ring.
Troubleshooting & Strategies:
-
Directing Effects: The pyrazole ring is generally electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the aminomethyl group is an activating, ortho-, para-director. The interplay of these effects will determine the position of substitution.
-
Protecting Group on the Indazole Nitrogen: To simplify the reactivity, it's highly recommended to protect one of the indazole nitrogens.
-
Protecting the Aminomethyl Group: Protecting the exocyclic amine is crucial to prevent it from reacting with the electrophile. A Boc protecting group is a suitable choice.
Workflow for Regiocontrolled Electrophilic Substitution:
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Indazole Scaffold in Kinase Inhibition: A Comparative Analysis Focused on MET Kinase
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interaction with the ATP-binding pocket of various kinases. The indazole ring system is one such scaffold, serving as the foundation for numerous clinical and preclinical kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the indazole scaffold's role in kinase inhibition, using the potent and selective MET inhibitor, BMS-777607 , as a primary exemplar.
While the specific compound (1H-Indazol-4-YL)methanamine is a foundational building block, its derivatives have been elaborated into highly effective drugs.[4][5] We will compare BMS-777607 with other clinically relevant MET inhibitors possessing distinct chemical cores: Cabozantinib , a multi-kinase inhibitor, and Crizotinib , another MET inhibitor with a different heterocyclic scaffold.[6][7][8] This analysis will delve into their mechanisms of action, selectivity profiles, and cellular activities, providing researchers, scientists, and drug development professionals with a nuanced understanding of how scaffold choice influences inhibitor performance.
The HGF/MET Signaling Axis: A Critical Oncogenic Pathway
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes like embryonic development and wound healing.[9][10][11] However, aberrant activation of this pathway, through MET amplification, mutation, or HGF overexpression, is a key driver in the progression of numerous cancers.[11] This dysregulation promotes tumor growth, survival, invasion, and metastasis, making the HGF/MET pathway a prime target for therapeutic intervention.[9][10][12][13]
Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues (Y1234/1235) in its kinase domain.[10][11] This event triggers the recruitment of downstream signaling adaptors, activating critical pathways such as RAS/MAPK and PI3K/AKT, which drive malignant phenotypes.[11][13] The inhibitors discussed herein act by competing with ATP for binding to the MET kinase domain, thereby preventing this initial phosphorylation event and blocking downstream signaling.
Caption: The HGF/MET signaling pathway and points of inhibition.
Comparative Analysis of MET Kinase Inhibitors
A kinase inhibitor's utility is defined by its potency, selectivity, and cellular efficacy. Here, we compare these attributes across our three selected compounds.
Potency and Selectivity: A Scaffold-Centric View
The potency of an inhibitor is typically measured by its IC50 value—the concentration required to inhibit 50% of a kinase's activity. Selectivity, on the other hand, refers to an inhibitor's ability to target a specific kinase over others. High selectivity is often desirable to minimize off-target effects and associated toxicities.
BMS-777607 is a potent, ATP-competitive inhibitor that is highly selective for MET and its related family members, Axl and Ron.[14][15][16] Its indazole core is a key contributor to this profile. In contrast, Cabozantinib is a multi-kinase inhibitor, potently targeting MET, VEGFRs, AXL, and RET.[6][17][18][19][20][21][22] This broader spectrum of activity can be advantageous in certain contexts, for instance, by simultaneously blocking tumor angiogenesis (via VEGFR) and MET-driven resistance pathways.[22] Crizotinib , while also a potent MET inhibitor, is best known for its activity against ALK and ROS1 fusion proteins.[7][8][23][24][25][26]
| Inhibitor | Scaffold | c-MET (IC50, nM) | Axl (IC50, nM) | Ron (IC50, nM) | VEGFR2 (IC50, nM) | ALK (Cell IC50, nM) |
| BMS-777607 | Indazole | 3.9[14][15] | 1.1[14][15] | 1.8[14][15] | 180[16] | - |
| Cabozantinib | Quinoline | 1.8[20] | 7[20] | 124[20] | 0.035[20] | - |
| Crizotinib | Aminopyridine | 8.0[25] | - | - | - | 20[25] |
Table 1: Comparative In Vitro Kinase Inhibition Profiles. This table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607, Cabozantinib, and Crizotinib against a selection of key kinases.
Cellular Activity: From Target Engagement to Anti-Proliferative Effects
The ultimate test of a kinase inhibitor is its ability to modulate signaling pathways within a cellular context and exert a desired biological effect, such as inhibiting cancer cell proliferation.
In MET-dependent cancer cell lines, such as GTL-16, all three inhibitors effectively block HGF-stimulated MET autophosphorylation.[7][14] BMS-777607 demonstrates potent inhibition of MET phosphorylation with an IC50 of less than 1 nM in prostate cancer cells.[27] It also effectively suppresses HGF-induced cell scattering, migration, and invasion at sub-micromolar concentrations.[14][27] Crizotinib has been shown to inhibit MET phosphorylation across various cell lines and demonstrates anti-proliferative effects in breast cancer cells.[7][24] Cabozantinib also shows marked inhibition of MET phosphorylation and downstream signaling, leading to inhibition of cell migration and invasion.[20]
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| BMS-777607 | PC-3 (Prostate) | Western Blot | p-MET (Y1234/1235) | IC50 < 1 nM[27] |
| GTL-16 (Gastric) | Proliferation | GI50 | Potent Inhibition[14] | |
| Cabozantinib | MPNST | Western Blot | p-MET | Marked inhibition at 0.1-0.5 µM[20] |
| MDA-MB-231 (Breast) | Tumor Growth (in vivo) | Tumor Volume | Sustained Inhibition[20] | |
| Crizotinib | Multiple | Western Blot | p-MET | Potent Inhibition[7] |
| Breast Cancer Cells | Proliferation | GI50 | Dose-dependent Inhibition[24] |
Table 2: Comparative Cellular Activities of MET Inhibitors. This table highlights the effects of the inhibitors on MET phosphorylation and cell proliferation in relevant cancer cell lines.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of comparative studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a compound against a purified kinase.[28][29][30] The ADP-Glo™ Kinase Assay is a robust platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the test inhibitor (e.g., BMS-777607) in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.[28]
-
Reaction Setup: In a 384-well white plate, add the recombinant MET kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and the diluted inhibitor or DMSO (vehicle control).[28]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for MET to ensure accurate IC50 determination for ATP-competitive inhibitors.[28][31]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[30]
-
Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[29]
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[28][30]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the "no inhibitor" control (100% kinase activity) and plot the results to determine the IC50 value.
Cell-Based Western Blot for MET Phosphorylation
This protocol details the steps to assess the ability of an inhibitor to block MET phosphorylation in cultured cells.[32][33][34]
Caption: Workflow for a cell-based Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a MET-expressing cell line (e.g., A549 or PC-3) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce MET phosphorylation.[32][35]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[32][33]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[32][33]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235).[35][36] Subsequently, probe a parallel blot or strip and re-probe the same blot with an antibody for total MET to serve as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[33]
-
Analysis: Quantify the band intensities to determine the extent of MET phosphorylation inhibition at different inhibitor concentrations.
Conclusion and Future Perspectives
The comparative analysis of BMS-777607, Cabozantinib, and Crizotinib highlights the critical role of the chemical scaffold in defining the therapeutic profile of a kinase inhibitor. The indazole core of BMS-777607 contributes to its high potency and selectivity for the MET family of kinases. In contrast, the quinoline and aminopyridine scaffolds of Cabozantinib and Crizotinib, respectively, result in different selectivity profiles, with Cabozantinib exhibiting multi-kinase activity and Crizotinib targeting ALK and ROS1 in addition to MET.
The choice of inhibitor scaffold is a strategic decision in drug design, dictated by the therapeutic goal. For indications where highly specific MET inhibition is desired, an indazole-based inhibitor like BMS-777607 may be optimal. For complex malignancies where co-inhibition of multiple oncogenic pathways (e.g., MET and VEGFR) is beneficial, a multi-kinase inhibitor like Cabozantinib may offer a superior advantage.
The continued exploration and functionalization of privileged scaffolds like the indazole ring system will undoubtedly lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, further advancing the frontier of targeted cancer therapy.
References
- 1. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the HGF/Met signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 19. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. onclive.com [onclive.com]
- 24. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 26. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 31. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 34. media.cellsignal.com [media.cellsignal.com]
- 35. researchgate.net [researchgate.net]
- 36. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study of (1H-Indazol-4-YL)methanamine
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of novel small molecule compounds. We will use the hypothetical case of (1H-Indazol-4-YL)methanamine , a representative indazole derivative, to illustrate a rigorous, multi-phase validation workflow. The indazole scaffold is a well-established pharmacophore in kinase-targeted drug discovery, making a kinase target a plausible starting point for our investigation.[1][2]
For the purpose of this guide, we will hypothesize that initial screening has implicated Phosphoinositide 3-kinase alpha (PI3Kα) as the primary molecular target. Our objective is to systematically validate this hypothesis through a series of orthogonal, self-validating experiments. We will compare the performance of our hypothetical compound against GDC-0941 , a well-characterized, potent, and selective Class I PI3K inhibitor, to establish a benchmark for activity and selectivity.[3][4]
Phase 1: Biochemical Validation of Direct Target Engagement
The foundational step in MoA validation is to confirm a direct, physical interaction between the small molecule and its purified target protein. This phase answers the critical question: "Does the compound bind to the target, and with what affinity and kinetics?" We will employ two gold-standard biophysical and biochemical techniques.
Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
Expert Rationale: Before assessing functional inhibition, it is crucial to establish a direct binding event. SPR is a label-free, real-time technology that provides high-quality kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[5][6] This level of detail is superior to endpoint assays as it reveals the dynamics of the interaction, which can be critical for predicting in vivo efficacy and duration of action.[7]
-
Immobilization: Covalently immobilize recombinant human PI3Kα onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).
-
Analyte Preparation: Prepare a dilution series of this compound and the comparator, GDC-0941, in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 10 µM.
-
Binding Assay: Inject the analyte solutions over the PI3Kα-functionalized and a reference flow cell at a flow rate of 30 µL/min. Allow for a 180-second association phase and a 600-second dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface with a pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).[8]
| Compound | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Equilibrium Dissociation Constant (Kₑ) (nM) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| GDC-0941 (Comparator) | 5.0 x 10⁵ | 2.5 x 10⁻⁴ | 0.5 |
Interpretation: The hypothetical data suggest that this compound binds directly to PI3Kα with a nanomolar affinity. The comparator, GDC-0941, shows a significantly tighter binding affinity, primarily driven by a much slower dissociation rate (a longer residence time on the target).
Determining Functional Inhibition with a Biochemical Assay
Expert Rationale: While SPR confirms binding, it does not guarantee functional modulation. An enzyme inhibition assay is essential to quantify the compound's ability to inhibit the catalytic activity of the target.[9][10] We will use a luminescence-based assay that measures ATP consumption, a direct proxy for kinase activity.
-
Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing PI3Kα enzyme, the lipid substrate PIP2, and the appropriate kinase buffer.
-
Compound Addition: Add serial dilutions of this compound or GDC-0941 (final concentration range: 1 pM to 30 µM). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[11]
| Compound | Target | IC₅₀ (nM) |
| This compound | PI3Kα | 35 |
| GDC-0941 (Comparator) | PI3Kα | 1.2 |
Interpretation: The IC₅₀ data are consistent with the binding affinity data from SPR, confirming that this compound inhibits the enzymatic function of PI3Kα. The rightward shift from Kₑ to IC₅₀ is expected due to the competitive nature of ATP in the assay.
Phase 2: Cellular Target Engagement and Pathway Modulation
Expert Rationale: Positive results from biochemical assays are essential but do not guarantee activity in a cellular context.[12] Cell permeability, stability, and engagement with the target in its native environment must be confirmed. This phase answers the question: "Does the compound enter the cell, bind its target, and inhibit the intended signaling pathway?"
Validating Target Inhibition in a Cellular Milieu
We will use a Western Blot to measure the phosphorylation of Akt, a direct downstream substrate of PI3K. A reduction in phosphorylated Akt (p-Akt) upon compound treatment is a robust indicator of target engagement and pathway inhibition.
-
Cell Culture & Treatment: Plate a PI3K-dependent cancer cell line (e.g., MCF-7) and allow cells to adhere overnight. Starve the cells for 4 hours and then pre-treat with various concentrations of this compound or GDC-0941 for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of each protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal to control for loading differences.
| Compound | Cellular IC₅₀ (p-Akt Inhibition, nM) |
| This compound | 150 |
| GDC-0941 (Comparator) | 8 |
Interpretation: The data confirm that our compound inhibits the PI3K pathway in a cellular context, though with reduced potency compared to the biochemical assay, which is expected due to factors like cell membrane permeability and intracellular target concentration. The comparator maintains high potency, highlighting its optimized properties for cellular activity.
Conclusion and Comparative Summary
This guide outlines a logical, multi-phase workflow to validate the mechanism of action for a novel compound, using this compound as a case study for a hypothetical PI3Kα inhibitor. The combination of direct binding analysis (SPR), functional biochemical assays, and cell-based pathway analysis provides a robust and self-validating dataset.
| Parameter | This compound (Hypothetical) | GDC-0941 (Comparator) | Rationale |
| Binding Affinity (Kₑ) | 20 nM | 0.5 nM | Confirms direct target interaction strength. |
| Biochemical Potency (IC₅₀) | 35 nM | 1.2 nM | Measures functional inhibition of the purified enzyme. |
| Cellular Potency (IC₅₀) | 150 nM | 8 nM | Validates target engagement in a physiological context. |
By systematically progressing from purified protein to a cellular environment and benchmarking against a known standard, researchers can build a high-confidence data package to support the proposed mechanism of action. This rigorous approach is fundamental to making informed decisions in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
Part 1: The Strategic Framework for Cross-Reactivity Assessment
An In-Depth Technical Guide to Cross-Reactivity Profiling of (1H-Indazol-4-YL)methanamine and Its Analogs
A Senior Application Scientist's Comparative Analysis for Preclinical Drug Development
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound, a novel investigational compound. As drug development professionals, our primary goal is to build a robust safety and selectivity profile for any new chemical entity (NCE) before it enters clinical trials. Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage attrition.[1] Therefore, a systematic and rigorous assessment of a compound's promiscuity is not merely a regulatory requirement but a foundational pillar of successful drug discovery.
For the purpose of this guide, we will postulate that this compound (designated Cmpd-X ) is a potent and selective inhibitor of a hypothetical therapeutic target, "Kinase Y." The objective of this study is to compare the cross-reactivity profile of Cmpd-X against two structural analogs, Cmpd-Y and Cmpd-Z , to select the most promising candidate for further development.
The indazole scaffold, a key feature of Cmpd-X, is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including several kinase inhibitors.[2][3] This structural heritage necessitates a thorough investigation into potential off-target activities, particularly within the kinome and other major target families.
Our approach is a tiered, multi-stage process designed to efficiently identify potential liabilities and provide a mechanistic understanding of any observed off-target activity. This strategy moves from a broad, high-throughput screen to more focused, functional analyses, ensuring that resources are concentrated on the most relevant findings.
Below is a diagram illustrating the comprehensive workflow for assessing the cross-reactivity profile of our lead compound and its analogs.
Caption: A tiered workflow for preclinical cross-reactivity profiling.
Part 2: Experimental Protocols and Data Interpretation
Phase 1: Broad Panel Screening
The initial step involves screening Cmpd-X, Cmpd-Y, and Cmpd-Z at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug events.[1][4] This is a cost-effective method to cast a wide net and identify the most significant off-target interactions early in the discovery process.[1]
Experimental Protocol: In Vitro Safety Panel Screening
-
Compound Preparation: Prepare 10 mM stock solutions of Cmpd-X, Cmpd-Y, and Cmpd-Z in 100% DMSO.
-
Assay Concentration: The compounds are tested at a final concentration of 10 µM. This concentration is chosen to maximize the chances of detecting even weak interactions, providing a conservative assessment of liability.
-
Target Panels:
-
Core Safety Panel: Utilize a commercially available panel such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel.[1][4] These panels include a diverse set of targets:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: COX-1, COX-2, PDE, and others.
-
-
Kinase Panel: A comprehensive kinome scan (e.g., >400 kinases) is performed to assess selectivity against other kinases, given the intended target class of Cmpd-X.
-
-
Assay Format: The assays are typically radioligand binding assays, where the test compound's ability to displace a specific high-affinity radioligand from the target is measured. The result is expressed as the percent inhibition of specific binding.
-
Hit Criteria: A common threshold for identifying a "hit" is ≥50% inhibition at the 10 µM screening concentration. This indicates a potential interaction that warrants further investigation.
Phase 2: Hit Confirmation and Dose-Response Analysis
Any target that meets the "hit" criteria from the initial screen must be confirmed. This is achieved by generating a full dose-response curve to determine the potency (IC50) of the compound for the off-target interaction.
Experimental Protocol: IC50 Determination
-
Compound Preparation: Create a serial dilution series for each compound identified as a hit, typically starting from 30 µM down to the pM range (e.g., 10-point, 1:3 dilution).
-
Assay: The same binding assay format used in the primary screen is employed.
-
Data Analysis: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response model) is used to calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.
Phase 3: Functional and Cellular Validation
A binding interaction does not always translate to a biological effect. Therefore, it is critical to assess the functional consequence of any confirmed off-target binding.[5] This step helps distinguish between simple binding and true agonism or antagonism, which is essential for predicting potential clinical side effects.
Illustrative Scenario: Let's assume that in Phase 2, Cmpd-Z showed a potent binding affinity (low IC50) for the Beta-2 Adrenergic Receptor (ADRB2). We must now determine if this binding leads to receptor activation (agonism) or inhibition (antagonism).
Caption: Hypothetical off-target effect of Cmpd-Z on ADRB2 signaling.
Experimental Protocol: Cell-Based cAMP Functional Assay
-
Cell Line: Use a recombinant cell line stably expressing the human ADRB2 receptor (e.g., HEK293 or CHO cells).
-
Agonist Mode: Treat the cells with increasing concentrations of Cmpd-Z and measure the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for ADRB2. An increase in cAMP indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of Cmpd-Z, followed by stimulation with a known ADRB2 agonist (e.g., isoproterenol) at its EC80 concentration. A decrease in the isoproterenol-stimulated cAMP production indicates antagonist activity.
-
Detection: Use a commercially available cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the resulting dose-response curves.
Part 3: Comparative Analysis and Candidate Selection
The final step is to integrate all the data to objectively compare Cmpd-X, Cmpd-Y, and Cmpd-Z. The primary metrics for comparison are potency at the intended target (Kinase Y) and selectivity against all identified off-targets.
Table 1: Comparative On-Target and Off-Target Potency (IC50 in nM)
| Target | Cmpd-X (IC50 nM) | Cmpd-Y (IC50 nM) | Cmpd-Z (IC50 nM) | Comments |
| Kinase Y (On-Target) | 5 | 12 | 3 | Cmpd-Z is the most potent. |
| hERG (Ion Channel) | >10,000 | >10,000 | 8,500 | All compounds show low risk. |
| ADRB2 (GPCR) | 2,100 | 5,300 | 75 | Cmpd-Z shows significant off-target binding. |
| Kinase Z (Off-Target) | 850 | 95 | 1,200 | Cmpd-Y shows significant off-target kinase activity. |
| SERT (Transporter) | >10,000 | 9,500 | >10,000 | All compounds show low risk. |
Table 2: Functional Assay Results and Selectivity Ratios
| Compound | ADRB2 Functional Assay (cAMP) | Selectivity (ADRB2 IC50 / Kinase Y IC50) | Selectivity (Kinase Z IC50 / Kinase Y IC50) |
| Cmpd-X | Antagonist, IC50 = 2,500 nM | 420-fold | 170-fold |
| Cmpd-Y | No significant activity | 441-fold | 7.9-fold |
| Cmpd-Z | Potent Antagonist, IC50 = 90 nM | 25-fold | 400-fold |
Interpretation and Recommendation
-
Cmpd-Z: Despite being the most potent compound for our target, Kinase Y, it exhibits potent off-target activity at the ADRB2 receptor. The selectivity window is only 25-fold. As a potent ADRB2 antagonist, this compound carries a high risk of cardiovascular side effects (e.g., effects on heart rate and bronchodilation). This makes Cmpd-Z a high-risk candidate.
-
Cmpd-Y: This analog shows poor selectivity against a related kinase, Kinase Z, with less than an 8-fold window. Inhibition of closely related kinases can undermine the therapeutic hypothesis and lead to unexpected toxicities. This profile suggests a potential for a "dirty" drug and makes Cmpd-Y a less desirable candidate.
-
Cmpd-X: This compound demonstrates the best overall profile. It maintains good potency for the on-target Kinase Y (5 nM) and shows much weaker activity at all tested off-targets. Its selectivity windows for ADRB2 (420-fold) and Kinase Z (170-fold) are significantly wider than those of its analogs. A selectivity window of >100-fold is often considered a desirable benchmark in early discovery.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. chempartner.com [chempartner.com]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist [altasciences.com]
A Comparative Guide to the Efficacy of (1H-Indazol-4-YL)methanamine Derivatives as Kinase Inhibitors
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of kinase inhibitors. This guide provides a comparative analysis of the efficacy of various (1H-Indazol-4-YL)methanamine derivatives, focusing on their performance as inhibitors of critical oncogenic kinases. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.
The this compound Scaffold: A Versatile Core for Kinase Inhibition
The this compound moiety serves as a crucial building block in the synthesis of targeted therapies, particularly for cancer.[3] This structural motif offers a versatile platform for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The indazole ring system itself is adept at mimicking the purine core of ATP, enabling competitive inhibition at the kinase hinge region. The methanamine linker at the 4-position provides a key vector for introducing various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing affinity and selectivity.
This guide will focus on two prominent classes of kinase inhibitors derived from the this compound scaffold: inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway and inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.
Comparative Efficacy of this compound Derivatives
PI3K Inhibitors: The Case of GDC-0941 (Pictilisib)
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of Class I PI3K enzymes that features the (1H-Indazol-4-YL) moiety.[1][5]
GDC-0941 competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inhibition of Akt activation and its subsequent signaling cascade, ultimately resulting in decreased cell proliferation and survival.
The potency of GDC-0941 has been extensively characterized through in vitro kinase assays and cell-based proliferation assays.
| Target | IC50 (nM) | Reference |
| PI3Kα | 3 | [6] |
| PI3Kβ | 33 | [6] |
| PI3Kδ | 3 | [6] |
| PI3Kγ | 75 | [6] |
| Cancer Cell Line | Molecular Feature | Proliferation IC50 (µM) | Reference |
| U87MG (Glioblastoma) | PTEN null | 0.95 | [1] |
| PC3 (Prostate) | PTEN null | 0.28 | [1] |
| MDA-MB-361 (Breast) | PIK3CA mutant | 0.72 | [1] |
| IGROV-1 (Ovarian) | PIK3CA wild-type | - | [7] |
These data demonstrate that GDC-0941 is a potent inhibitor of Class I PI3K isoforms, with particularly high activity against PI3Kα and PI3Kδ.[6] Its efficacy in cell lines with PTEN loss or PIK3CA mutations underscores its therapeutic potential in cancers with a hyperactivated PI3K pathway.[1]
FGFR Inhibitors: A New Frontier for this compound Derivatives
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to gene amplification or mutations, is a known driver in various cancers.[8] Several this compound derivatives have been developed as potent FGFR inhibitors.
FGFR inhibitors containing the indazole scaffold act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. This prevents the autophosphorylation of the receptor upon FGF ligand binding, thereby blocking the downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for tumor growth and survival.
Several studies have reported the synthesis and evaluation of novel this compound derivatives as FGFR inhibitors. Below is a comparison of the reported IC50 values for selected compounds.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 27i | - | - | - | 2.4 | [9] |
| Compound 9d | 15.0 | - | - | - | [8] |
| Compound 9u | 3.3 | - | - | - | [8] |
| Compound 19 | 460 | 140 | 2200 | - | [10] |
| Compound 6O | >50,000 | 35,482 | >30,000 | 75.3 | [11] |
The data highlights the chemical tractability of the indazole scaffold in generating highly potent and, in some cases, selective FGFR inhibitors. For instance, compound 27i demonstrates remarkable potency and selectivity for FGFR4.[9] The optimization from compound 9d to 9u showcases a significant improvement in FGFR1 inhibitory activity through rational drug design.[8] The high selectivity of compound 6O for FGFR4 over other isoforms is also noteworthy.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented efficacy data, we provide detailed, step-by-step protocols for the key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., PI3Kα, FGFR1)
-
Kinase substrate
-
ATP
-
Test compound (e.g., GDC-0941)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.
-
Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG, PC3)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective this compound derivatives is guided by a deep understanding of their structure-activity relationships. For PI3K inhibitors like GDC-0941, the thieno[3,2-d]pyrimidine core and the morpholine substituent are crucial for potent activity, while the methanesulfonyl-piperazin-1-ylmethyl group enhances solubility and pharmacokinetic properties.[1]
In the context of FGFR inhibitors, modifications at the 3- and 6-positions of the indazole ring have been shown to significantly impact potency and selectivity. The introduction of specific aryl or heteroaryl groups at these positions can exploit subtle differences in the ATP-binding sites of the FGFR isoforms.[8] The nature of the linker between the indazole core and these substituents is also a critical determinant of activity.
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. As exemplified by the PI3K inhibitor GDC-0941 and a growing number of highly effective FGFR inhibitors, strategic derivatization of this core structure can lead to compounds with significant therapeutic potential. The continued exploration of the structure-activity relationships of these derivatives, guided by robust in vitro and in vivo evaluations, promises to yield a new generation of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (1H-Indazol-4-YL)methanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (1H-Indazol-4-YL)methanamine, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering field-proven insights to guide you in selecting and implementing the most robust analytical strategy for your specific needs.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[1][2][5][6][7][8]
The Analytical Challenge: this compound
This compound possesses a primary amine group and an indazole core, presenting specific analytical considerations. The primary amine lacks a strong chromophore, making direct UV detection at high sensitivity challenging. Therefore, derivatization to introduce a fluorescent or UV-absorbing tag is a common strategy to enhance detection. The indazole ring itself provides a chromophore, but its response may be insufficient for trace-level quantification.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of the three compared methods for the quantification of this compound.
| Parameter | HPLC-UV (Direct) | HPLC-FLD (with Derivatization) | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance of the indazole ring. | Pre-column derivatization to attach a fluorescent tag, followed by chromatographic separation and fluorescence detection. | Separation by chromatography, ionization of the analyte, and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[9][10][11] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL range or lower |
| Limit of Quantification (LOQ) | Low µg/mL range | ng/mL range | pg/mL to low ng/mL range |
| Linearity (r²) | Typically >0.99 | Typically >0.99 | Typically >0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Selectivity | Moderate; susceptible to interference from compounds with similar UV spectra. | High; derivatization provides an extra layer of selectivity. | Very High; detection is based on the unique mass of the parent ion and its fragments.[9] |
| Matrix Effect | Low to Moderate | Low to Moderate | Can be significant; requires careful matrix matching or use of an internal standard. |
| Cost & Complexity | Low | Moderate | High |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized and validated for your specific application and laboratory conditions.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances or concentrated solutions where high sensitivity is not a primary requirement.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 30:70 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol, then dilute with the mobile phase to a concentration within the calibration range.
4. Validation Parameters to Evaluate:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: HPLC-FLD Method with OPA Derivatization
This method offers significantly higher sensitivity and selectivity compared to the direct UV method and is suitable for trace-level analysis. The derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) forms a highly fluorescent isoindole derivative.[12]
1. Materials and Reagents:
-
All reagents from Protocol 1
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (pH ~9.5)
2. Derivatization Reagent Preparation:
-
Prepare the OPA reagent by dissolving OPA in methanol and adding 2-mercaptoethanol and boric acid buffer. This reagent should be prepared fresh daily.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: Buffer (e.g., sodium acetate) in water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation wavelength (Ex) ~340 nm, Emission wavelength (Em) ~455 nm. These should be optimized for the specific derivative.
4. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare as in Protocol 1, but in a suitable buffer for the derivatization reaction.
-
Derivatization Procedure: To a specific volume of the standard or sample solution, add the OPA reagent and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection. The timing of this step is critical for reproducibility.
5. Validation Parameters to Evaluate:
-
Follow the same validation parameters as in Protocol 1, with particular attention to the reproducibility of the derivatization step.
Protocol 3: LC-MS/MS Method
This is the most sensitive and selective method, making it the gold standard for bioanalytical studies and the quantification of low-level impurities.[9][13][14][15]
1. Materials and Reagents:
-
All reagents from Protocol 1, but of LC-MS grade.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of this compound.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion must be determined by direct infusion of the reference standard. A similar process is required for the internal standard.
-
Chromatographic Conditions: A fast gradient elution using a C18 column is often employed to ensure rapid analysis times.
3. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare as in Protocol 1.
-
Internal Standard Spiking: A fixed concentration of the internal standard is added to all calibration standards and samples before any further processing. This corrects for variations in sample preparation and instrument response.
4. Validation Parameters to Evaluate:
-
In addition to the parameters in Protocol 1, bioanalytical method validation guidelines from the FDA should be followed, which include:
-
Selectivity and Matrix Effects: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference and to evaluate the impact of the matrix on the analyte's ionization.
-
Carryover: Assessed by injecting a blank sample after a high-concentration standard.
-
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) must be evaluated.
-
Conclusion: Making the Right Choice
The choice of an analytical method for the quantification of this compound is a multifaceted decision that must be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method suitable for routine analysis of the bulk drug substance where high sensitivity is not required.
-
HPLC-FLD with derivatization offers a significant improvement in sensitivity and selectivity, making it a good choice for the analysis of lower concentrations or in the presence of interfering substances.
-
LC-MS/MS provides the ultimate in sensitivity and selectivity and is the method of choice for bioanalytical applications, trace impurity analysis, and when dealing with complex sample matrices.[9][10][11]
Regardless of the method chosen, a thorough and well-documented validation process is paramount to ensure the generation of reliable and reproducible data that will withstand regulatory scrutiny. This guide serves as a foundational resource to empower researchers, scientists, and drug development professionals to confidently navigate the complexities of analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (1H-Indazol-4-YL)methanamine Analogs: A Comparative Guide for Drug Discovery Professionals
The indazole scaffold has proven to be a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (1H-Indazol-4-YL)methanamine analogs, a class of compounds that has shown significant promise in targeting key signaling pathways implicated in cancer progression. We will delve into the nuances of their design, synthesis, and biological evaluation, offering a comparative perspective supported by experimental data to empower researchers in the rational design of next-generation therapeutics.
The Indazole Core: A Privileged Scaffold in Kinase Inhibition
The indazole ring system, a bicyclic heteroaromatic structure, serves as an excellent pharmacophore for ATP-competitive kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the adenine moiety of ATP.[1] The this compound scaffold, in particular, offers a versatile platform for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitory Activity and Antiproliferative Effects
The following table summarizes the SAR of a series of this compound analogs, focusing on their inhibitory activity against key kinases in the PI3K/Akt pathway and their corresponding antiproliferative effects in cancer cell lines. The data presented is a synthesized representation from multiple studies to illustrate key SAR trends.[2][3][4]
| Compound ID | R1 (at Indazole N1) | R2 (at Amine) | Target Kinase IC50 (nM) | Antiproliferative Activity (IC50, µM) |
| Lead Compound | H | H | PI3Kα: 50 | MCF-7: 8.5 |
| Analog 1a | Methyl | H | PI3Kα: 25 | MCF-7: 4.2 |
| Analog 1b | Ethyl | H | PI3Kα: 35 | MCF-7: 6.1 |
| Analog 2a | H | Methyl | PI3Kα: 45 | MCF-7: 7.8 |
| Analog 2b | H | Phenyl | PI3Kα: 15 | MCF-7: 2.1 |
| Analog 3a | Methyl | Phenyl | PI3Kα: 5 | MCF-7: 0.9 |
| Analog 3b | Methyl | 4-Fluorophenyl | PI3Kα: 3 | MCF-7: 0.6 |
Key SAR Insights:
-
N1-Substitution on the Indazole Ring: Small alkyl substitutions, such as a methyl group (Analog 1a), at the N1 position of the indazole ring generally lead to a moderate increase in potency compared to the unsubstituted analog. This is likely due to favorable interactions within the ATP-binding pocket. However, larger alkyl groups (Analog 1b) may introduce steric hindrance, leading to a decrease in activity.
-
Amine Substitution: Substitution on the methanamine nitrogen (R2) has a significant impact on activity. Aromatic substituents, particularly those with electron-withdrawing groups like a 4-fluorophenyl group (Analog 3b), can enhance potency. This suggests the potential for additional π-π stacking or other favorable interactions in a hydrophobic pocket of the kinase.
-
Combined Substitutions: The combination of optimal substitutions at both the N1 and amine positions (Analogs 3a and 3b) results in a synergistic effect, leading to the most potent compounds in this series.
The PI3K/Akt Signaling Pathway: A Key Target
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6][7][8][9] this compound analogs often exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K and Akt.[10]
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound analogs.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of our findings, we provide detailed protocols for key assays used to characterize the activity of this compound analogs.
Synthesis of the this compound Core
A general synthetic route to the this compound core is outlined below.[11][12][13][14][15]
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Reduction of the Nitro Group: The starting substituted 2-methyl-3-nitroaniline is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Diazotization and Cyclization: The resulting aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt, which then undergoes intramolecular cyclization to yield the substituted 1H-indazole.
-
Formylation: The indazole core is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl3/DMF) or other suitable formylating agents to introduce the aldehyde functionality.
-
Reductive Amination: The 1H-indazole-4-carbaldehyde is then reacted with an appropriate primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to afford the final this compound analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibition of the PI3K/Akt pathway in a cellular context by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt levels to the total Akt levels.
Pharmacokinetic and ADME Considerations
For a kinase inhibitor to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles.[16] Indazole-based inhibitors can sometimes face challenges with metabolic stability and potential off-target effects, such as inhibition of cytochrome P450 enzymes.[17] Early assessment of these properties is crucial for lead optimization.
Key ADME Parameters to Evaluate:
-
Solubility: Aqueous solubility is critical for oral absorption.
-
Permeability: The ability to cross cell membranes, often assessed using Caco-2 cell assays.
-
Metabolic Stability: Typically evaluated using liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
-
Plasma Protein Binding: Can influence the free drug concentration and efficacy.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions on the indazole ring and the exocyclic amine to achieve high potency and desirable drug-like properties. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these analogs. Future research in this area should focus on optimizing the ADME properties of lead compounds to enhance their clinical translatability and on exploring the full potential of this versatile scaffold against a broader range of kinase targets.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 13. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts [mdpi.com]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 16. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (1H-Indazol-4-YL)methanamine for Researchers and Drug Development Professionals
(1H-Indazol-4-YL)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of the aminomethyl group at the 4-position of the indazole core is a critical step that can significantly influence the properties of the final molecule. This guide provides a comparative analysis of the primary synthetic routes to this versatile intermediate, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the late-stage functionalization of a pre-formed indazole ring. The choice of a specific route is often dictated by the availability of starting materials, desired scale of production, and tolerance to various reaction conditions. The most common strategies involve the reduction of a suitable nitrogen-containing functional group at the 4-position of the indazole nucleus. This guide will focus on three principal pathways:
-
Reduction of 4-Cyano-1H-indazole: A direct and efficient route.
-
Reductive Amination of 1H-Indazole-4-carbaldehyde: A versatile method allowing for structural diversification.
-
Reduction of 4-(Azidomethyl)-1H-indazole: A high-yielding but potentially hazardous approach.
For clarity and ease of comparison, each route is presented with a detailed experimental protocol, a discussion of its advantages and disadvantages, and a mechanistic overview.
Route 1: Reduction of 4-Cyano-1H-indazole
This is arguably the most straightforward and commonly employed method for the synthesis of this compound. The route relies on the chemical reduction of the nitrile group of 4-cyano-1H-indazole to a primary amine.
Experimental Protocol
Step 1: Synthesis of 4-Cyano-1H-indazole (Not explicitly found in search results, but a plausible precursor)
A representative procedure for the synthesis of a substituted cyano-indazole is adapted here for illustrative purposes. Specific conditions for the 4-cyano isomer may vary.
To a solution of 4-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added copper(I) cyanide (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC until completion. Upon cooling, the mixture is quenched with an aqueous solution of ferric chloride and hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 4-cyano-1H-indazole.
Step 2: Reduction of 4-Cyano-1H-indazole to this compound
To a solution of 4-cyano-1H-indazole (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a reducing agent like lithium aluminum hydride (LiAlH4, 2-3 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.
Mechanistic Rationale
The reduction of the nitrile with LiAlH4 proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the cyano group, forming an intermediate imine anion. Subsequent hydride additions and protonation during the workup lead to the final primary amine. The use of a powerful reducing agent like LiAlH4 is necessary to achieve the complete reduction of the nitrile.
dot
Caption: Reduction of 4-Cyano-1H-indazole.
Route 2: Reductive Amination of 1H-Indazole-4-carbaldehyde
This two-step sequence involves the formation of an intermediate imine or oxime from 1H-indazole-4-carbaldehyde, followed by its reduction to the target amine. This method offers greater flexibility as the intermediate can be isolated and characterized.
Experimental Protocol
Step 1: Synthesis of 1H-Indazole-4-carbaldehyde (Not explicitly found in search results, but a plausible precursor)
A general procedure for the formylation of an aromatic ring is provided for context.
1H-Indazole can be formylated at the 4-position using a Vilsmeier-Haack reaction. To a solution of 1H-indazole (1.0 eq) in DMF at 0 °C, phosphorus oxychloride (POCl3, 1.1 eq) is added dropwise. The reaction mixture is then heated and stirred until the reaction is complete. After cooling, the mixture is poured onto ice and neutralized with a base, leading to the precipitation of 1H-indazole-4-carbaldehyde, which can be purified by recrystallization or chromatography.
Step 2a: Reductive Amination via Imine Formation
A solution of 1H-indazole-4-carbaldehyde (1.0 eq) and a suitable amine source, such as ammonium acetate or ammonia in an alcoholic solvent, is stirred at room temperature to form the corresponding imine in situ. A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then added to the reaction mixture. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction to afford this compound.
Step 2b: Alternative via Oxime Formation and Reduction
To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate are added. The mixture is stirred at room temperature until the formation of 1H-indazole-4-carbaldehyde oxime is complete. The oxime can be isolated and then reduced to the amine using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or a metal hydride like LiAlH4.
Mechanistic Rationale
Reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (or an imine). This electrophilic species is then reduced by the hydride reagent to yield the amine. The choice of reducing agent is critical; milder reagents like NaBH3CN are selective for the iminium ion over the starting aldehyde. The reduction of the oxime involves the cleavage of the N-O bond and saturation of the C=N double bond.
dot
Caption: Reductive Amination of 1H-Indazole-4-carbaldehyde.
Route 3: Reduction of 4-(Azidomethyl)-1H-indazole
This route involves the conversion of a 4-(halomethyl) or 4-(hydroxymethyl)-1H-indazole to the corresponding azide, which is then reduced to the primary amine. While this method can be high-yielding, it involves the use of potentially explosive azide reagents and requires careful handling.
Experimental Protocol
Step 1: Synthesis of 4-(Chloromethyl)-1H-indazole (Not explicitly found in search results, but a plausible precursor)
4-(Hydroxymethyl)-1H-indazole can be converted to 4-(chloromethyl)-1H-indazole by treatment with thionyl chloride (SOCl2) or a similar chlorinating agent in an appropriate solvent.
Step 2: Synthesis of 4-(Azidomethyl)-1H-indazole
To a solution of 4-(chloromethyl)-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF, sodium azide (NaN3, 1.2 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the substitution is complete. The product, 4-(azidomethyl)-1H-indazole, is then isolated by an aqueous workup and extraction. Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care.
Step 3: Reduction of 4-(Azidomethyl)-1H-indazole
The reduction of the azide to the amine can be achieved through several methods. A common and effective method is the Staudinger reaction, where the azide is treated with triphenylphosphine (PPh3) followed by hydrolysis. Alternatively, catalytic hydrogenation (H2 over Pd/C) or reduction with LiAlH4 can be employed.
Mechanistic Rationale
The synthesis of the azide proceeds via a standard SN2 reaction. The subsequent reduction of the azide to the amine via the Staudinger reaction involves the formation of an azaylide intermediate, which upon hydrolysis yields the amine and triphenylphosphine oxide. Catalytic hydrogenation involves the sequential reduction of the azide group on the catalyst surface.
In Vivo Validation of (1H-Indazol-4-YL)methanamine's Therapeutic Effects: A Comparative Guide for Preclinical Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of (1H-Indazol-4-YL)methanamine, a novel indazole derivative with putative anti-cancer properties. Given the prevalence of the indazole scaffold in oncology, particularly in the development of kinase and PARP inhibitors, this guide will focus on a comparative analysis against a well-established therapeutic agent in this class.[1][2] For the purpose of this guide, we will position this compound as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor and compare its hypothetical in vivo efficacy against Olaparib, an FDA-approved PARP inhibitor.
The Rationale for Investigating this compound as a PARP Inhibitor
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved anti-cancer drugs.[1][3] Many indazole derivatives have been developed as potent inhibitors of various protein kinases and, notably, PARP enzymes.[2] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[4] The mechanism of action, known as synthetic lethality, arises from the fact that cancer cells with impaired homologous recombination repair (HRR) become critically dependent on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death.[4]
Visualizing the Mechanism of Action: PARP Inhibition and Synthetic Lethality
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking (1H-Indazol-4-YL)methanamine: A Comparative Guide for Novel Kinase Inhibitor Scaffolds
For researchers and drug development professionals, the identification of novel molecular scaffolds is a critical starting point in the quest for next-generation therapeutics. The indazole core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This guide provides an in-depth comparative analysis of (1H-Indazol-4-YL)methanamine, a versatile building block, against a known standard in the field of kinase inhibition. Our objective is to furnish a comprehensive framework for evaluating its potential as a foundational moiety for the development of novel targeted therapies.
Introduction: The Rationale for Benchmarking this compound
This compound, with the chemical formula C8H9N3, is a structurally intriguing molecule featuring a reactive primary amine group appended to the indazole core.[4] This functional handle provides a convenient point for chemical modification and library synthesis, making it an attractive starting material for drug discovery campaigns. Given the prevalence of the indazole scaffold in approved and investigational kinase inhibitors, we hypothesize that this compound can serve as a valuable scaffold for the generation of new inhibitors.
To rigorously assess this potential, a direct comparison against a well-characterized standard is essential. For the purpose of this guide, we have selected Staurosporine , a natural product known for its potent, albeit non-selective, inhibition of a broad range of protein kinases. By benchmarking against Staurosporine, we can establish a baseline for the inhibitory potential of this compound and its derivatives, and gain insights into their selectivity profiles.
Experimental Design: A Multi-faceted Approach to Comparative Analysis
Our benchmarking strategy is designed to provide a holistic view of this compound's potential. This involves a tiered approach, starting with a broad screen to assess its general kinase inhibitory activity, followed by more focused assays to determine its potency and selectivity. All experiments are conducted in parallel with Staurosporine as the reference compound.
General Kinase Inhibition Screening
The initial step is to determine if this compound possesses intrinsic kinase inhibitory activity. A high-throughput screening (HTS) approach against a panel of representative kinases from different families is employed.
Experimental Workflow: General Kinase Inhibition Screen
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
A Practical Guide to Validating (1H-Indazol-4-YL)methanamine Binding through Computational Docking
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational docking stands as a cornerstone for predicting the binding orientation of small molecules to their protein targets. However, the true value of in silico predictions is only realized through rigorous validation against experimental data. This guide provides a comprehensive, technically-grounded framework for validating the binding of (1H-Indazol-4-YL)methanamine, a scaffold of significant interest in medicinal chemistry, using computational docking studies. We will navigate the essential steps from target selection to result interpretation, emphasizing the causality behind experimental choices and ensuring a self-validating system.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. Its derivatives have been explored as potent inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammation research.[1] For the purpose of this guide, we will focus on a well-characterized target class for indazole-containing molecules: the Phosphoinositide 3-kinases (PI3Ks).
Case Study: Targeting PI3K with an Indazole-Based Ligand
A potent and selective inhibitor of class I PI3K, GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), provides an excellent case study for validating the binding of our core molecule of interest, this compound.[2] GDC-0941 contains the (1H-indazol-4-yl) moiety and has a known co-crystal structure with its target, PI3Kγ (PDB ID: 3DBS).[3] This allows us to use the crystallographic data as a "gold standard" for validating our docking protocol.
The Docking and Validation Workflow: A Step-by-Step Protocol
This section details a robust workflow for docking this compound into the PI3Kγ binding site and validating the results. We will utilize AutoDock Vina, a widely used and freely available docking program, for this demonstration.
Experimental Protocol: Docking and Validation
1. Preparation of the Receptor (PI3Kγ):
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
Download the crystal structure of PI3Kγ in complex with a ligand (e.g., PDB ID: 3DBS) from the Protein Data Bank.[1]
-
Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove water molecules, co-solvents, and the original ligand from the PDB file.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound):
-
Objective: To generate a 3D conformation of the ligand and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound, for instance from the PubChem database.[4]
-
Use a chemical drawing tool like ChemDraw or a molecular modeling program to generate a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
3. Defining the Binding Site (Grid Box Generation):
-
Objective: To define the search space for the docking algorithm, focusing on the known binding pocket of the target protein.
-
Procedure:
-
Load the prepared receptor into AutoDock Tools.
-
Identify the amino acid residues that form the binding pocket. In our case study, this can be guided by the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding site with some extra space to allow for ligand movement. The center and dimensions of the grid box are critical parameters.
-
4. Performing the Docking with AutoDock Vina:
-
Objective: To predict the binding poses and affinities of the ligand within the defined binding site.
-
Procedure:
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
5. Validation of Docking Results:
-
Objective: To assess the accuracy and reliability of the docking predictions.
-
Redocking (Pose Prediction Validation):
-
As a primary validation step, re-dock the co-crystallized ligand (or a close analog like GDC-0941) into the binding site of its own crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol's ability to reproduce the experimental binding mode.[5]
-
-
Scoring Function Validation:
-
Correlate the docking scores of a series of known inhibitors (if available) with their experimentally determined binding affinities (e.g., IC50 or Ki values). A good correlation suggests that the scoring function can effectively rank compounds based on their potency.
-
-
Cross-Docking (Optional):
-
Dock the ligand into different crystal structures of the same protein to assess the protocol's robustness to slight conformational changes in the receptor.
-
Visualizing the Docking Workflow
The following diagram illustrates the key stages of the computational docking and validation process.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Novel Therapeutics: Assessing the Off-Target Landscape of (1H-Indazol-4-YL)methanamine Derivatives
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features make it a privileged fragment for engaging the ATP-binding pocket of numerous kinases, leading to its presence in multiple clinical candidates and approved drugs.[1][2][3] However, this inherent versatility also presents a significant challenge: the potential for off-target interactions. A compound designed to inhibit a specific cancer-associated kinase may inadvertently interact with dozens of other kinases or unrelated proteins, leading to unexpected toxicities or diminished efficacy.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel compounds derived from the (1H-Indazol-4-YL)methanamine scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a tiered, self-validating workflow that begins with broad, predictive screening and culminates in precise, cellular validation.
The Strategic Framework: A Tiered Approach to Off-Target Profiling
A robust off-target assessment strategy does not rely on a single experiment. Instead, it employs a logical cascade of techniques, starting with computational predictions and moving towards increasingly complex and physiologically relevant experimental systems. Each tier serves to validate or refine the hypotheses generated by the previous one.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Navigating the Safe Handling of (1H-Indazol-4-YL)methanamine: A Guide to Personal Protective Equipment and Operational Best Practices
For the diligent researcher embarking on projects involving novel compounds, a deep understanding of the molecule's reactivity and therapeutic potential must be paralleled by an unwavering commitment to safety. (1H-Indazol-4-YL)methanamine, a versatile building block in medicinal chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans tailored for the unique properties of this compound.
Understanding the Hazard Landscape
Core Principles of Protection: Selecting Your Armor
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations are based on the anticipated hazards of this compound and are scalable depending on the quantity and nature of the work being performed.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a robust barrier against skin contact with amine compounds.[1][5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination. |
| Eye Protection | ANSI-approved safety goggles or a face shield | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[5][6][7] A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents contamination of personal clothing and minimizes skin exposure.[6][8] For larger scale operations, a chemical-resistant suit may be necessary. |
| Respiratory Protection | NIOSH/MSHA approved respirator with appropriate cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced.[5][8] The choice of cartridge should be effective for organic vapors and particulates. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A seamless workflow with integrated safety checkpoints is paramount. The following protocol is designed to minimize exposure and ensure a controlled laboratory environment.
Preparation and Pre-Handling
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment Check: Before commencing any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and sealed containers, within the fume hood to minimize movement in and out of the controlled space.
The Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Proper Doffing of PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1]
Responsible Disposal: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench protectors, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour chemical waste down the drain.[1]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Emergency Preparedness: Responding with Confidence
In the event of an accidental exposure, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.be [fishersci.be]
- 4. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. falseguridad.com [falseguridad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. support.hpe.com [support.hpe.com]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
